Product packaging for 2-Benzylazetidin-3-ol(Cat. No.:)

2-Benzylazetidin-3-ol

Cat. No.: B15200216
M. Wt: 163.22 g/mol
InChI Key: VFQNQULRXOQWEN-UHFFFAOYSA-N
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Description

2-Benzylazetidin-3-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B15200216 2-Benzylazetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-benzylazetidin-3-ol

InChI

InChI=1S/C10H13NO/c12-10-7-11-9(10)6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2

InChI Key

VFQNQULRXOQWEN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1)CC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Benzylazetidin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their unique conformational properties and their ability to serve as versatile building blocks in the synthesis of complex bioactive molecules. The this compound core, in particular, presents a synthetically challenging yet highly desirable motif. The presence of a benzyl group at the C2 position and a hydroxyl group at the C3 position offers multiple points for further functionalization, making it a key intermediate for the development of novel therapeutics. This guide explores the most pertinent and efficient methods for the synthesis of this target molecule.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most prominent and effective methods involve the regioselective ring opening of epoxides followed by intramolecular cyclization, or the functionalization of a pre-formed azetidine ring.

Pathway 1: Regio- and Diastereoselective Cyclization of an Epoxy-Amine Precursor

This pathway is adapted from the general method for the synthesis of 2-arylazetidines and represents a robust and scalable approach.[1][2][3] The synthesis is a two-step process commencing with the preparation of an N,N-dibenzyl-substituted epoxy-amine intermediate, followed by a base-induced intramolecular cyclization.

Step 1: Synthesis of N-benzyl-1-(oxiran-2-yl)-N-(phenylmethyl)methanamine

This initial step involves the reaction of dibenzylamine with epichlorohydrin to form the key epoxy-amine intermediate.

Experimental Protocol:

To a solution of dibenzylamine (1.0 equiv) in a mixture of ethanol (EtOH) and water (2:1 v/v) at 0 °C, epichlorohydrin (1.0 equiv) is added dropwise. The reaction mixture is stirred for 5 hours at room temperature. After cooling back to 0 °C, toluene and sodium hydroxide (NaOH) are added, and the mixture is stirred at 25 °C for 16 hours. The solvent is removed under reduced pressure, and the residue is taken up in water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by column chromatography.

Reactant/ReagentMolar Equiv.
Dibenzylamine1.0
Epichlorohydrin1.0
Sodium Hydroxide1.8
Ethanol/Water (2:1)-
Toluene-
Dichloromethane-

Table 1: Reagents and Stoichiometry for the Synthesis of the Epoxy-Amine Intermediate.

Step 2: Base-Induced Cyclization to 1,2-Dibenzylazetidin-3-ol

The second step involves a kinetically controlled, superbase-induced intramolecular cyclization of the epoxy-amine intermediate to form the desired azetidine ring with a hydroxyl group at the 3-position.

Experimental Protocol:

A solution of potassium tert-butoxide in tetrahydrofuran (THF) (2.0 equiv) is cooled to -78 °C under a nitrogen atmosphere. Diisopropylamine (2.0 equiv) and n-butyllithium (3.0 equiv) are added dropwise, and the mixture is stirred for 20 minutes at -78 °C. A solution of N-benzyl-1-(oxiran-2-yl)-N-(phenylmethyl)methanamine (1.0 equiv) in absolute THF is then added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with water and diethyl ether, and the mixture is allowed to warm to room temperature. The phases are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 1,2-dibenzylazetidin-3-ol.

Reactant/ReagentMolar Equiv.
Epoxy-Amine Intermediate1.0
Potassium tert-butoxide2.0
Diisopropylamine2.0
n-Butyllithium3.0
Tetrahydrofuran (THF)-

Table 2: Reagents and Stoichiometry for the Cyclization Step.

Expected Yield: Based on analogous syntheses of 2-arylazetidines, the overall yield for this two-step process is expected to be in the range of 50-70%.

Synthesis_Pathway_1 Dibenzylamine Dibenzylamine Intermediate N-benzyl-1-(oxiran-2-yl)-N-(phenylmethyl)methanamine Dibenzylamine->Intermediate Step 1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 1,2-Dibenzylazetidin-3-ol Intermediate->Product Step 2 Cyclization Base Superbase (LDA/KOtBu) Base->Product

Caption: Synthesis of 1,2-Dibenzylazetidin-3-ol via Epoxy-Amine Cyclization.

Step 3: N-Debenzylation to this compound

The final step to obtain the target molecule is the selective removal of the N-benzyl protecting group. This can be achieved through catalytic hydrogenation.

Experimental Protocol:

1,2-Dibenzylazetidin-3-ol is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Reactant/ReagentRole
1,2-Dibenzylazetidin-3-olSubstrate
10% Palladium on CarbonCatalyst
Hydrogen GasReagent
MethanolSolvent

Table 3: Reagents for N-Debenzylation.

Debenzylation_Workflow Start 1,2-Dibenzylazetidin-3-ol Reaction Catalytic Hydrogenation (H2, Pd/C, MeOH) Start->Reaction Filtration Filtration (Removal of Catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation FinalProduct This compound Evaporation->FinalProduct

Caption: Workflow for the N-Debenzylation Step.

Pathway 2: Suzuki Cross-Coupling of a 3-Iodoazetidine Intermediate

An alternative approach involves the formation of the azetidine ring first, followed by the introduction of the benzyl group at the C2 position via a palladium-catalyzed Suzuki cross-coupling reaction.[4] This method offers a high degree of modularity, allowing for the introduction of various substituents at the C2 position.

Step 1: Synthesis of a Suitable N-protected 3-Iodoazetidin-3-ol Precursor

The synthesis of this precursor is a multi-step process that is not detailed in the currently available literature and would require significant synthetic development.

Step 2: Regioselective α-Benzylation via Suzuki Cross-Coupling

Assuming the successful synthesis of the 3-iodoazetidin-3-ol precursor, the benzyl group can be introduced as follows.

Experimental Protocol:

To a solution of the N-protected 3-iodoazetidin-3-ol (1.0 equiv) and benzylboronic acid pinacol ester (1.5 equiv) in a suitable solvent (e.g., DMF), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and a ligand (e.g., JohnPhos, 10 mol%) are added, followed by a base (e.g., K2CO3, 3.0 equiv). The reaction mixture is heated under microwave irradiation for a specified time. After completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

ComponentRoleExampleMolar Equiv./mol%
3-Iodoazetidine PrecursorSubstrateN-Boc-3-iodoazetidin-3-ol1.0
Benzylboronic acid esterCoupling PartnerBenzylboronic acid pinacol ester1.5
Palladium SourceCatalystPalladium(II) acetate (Pd(OAc)2)5 mol%
LigandCatalyst LigandJohnPhos10 mol%
BaseActivatorPotassium Carbonate (K2CO3)3.0
SolventReaction MediumN,N-Dimethylformamide (DMF)-

Table 4: General Conditions for Suzuki Cross-Coupling.

Step 3: Deprotection

The final step would involve the removal of the nitrogen protecting group (e.g., Boc group) under appropriate acidic conditions to yield this compound.

Synthesis_Pathway_2 Precursor N-Protected 3-Iodoazetidin-3-ol Coupling Suzuki Cross-Coupling Precursor->Coupling Intermediate N-Protected This compound Coupling->Intermediate Benzylboronic Benzylboronic acid pinacol ester Benzylboronic->Coupling Deprotection Deprotection Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Synthesis via Suzuki Cross-Coupling of a 3-Iodoazetidine Precursor.

Conclusion

The synthesis of this compound is a challenging but achievable goal for medicinal and organic chemists. The pathway involving the regioselective cyclization of an epoxy-amine precursor appears to be the most direct and well-documented approach, building upon established methods for the synthesis of related 2-substituted azetidines. While the Suzuki cross-coupling route offers potential for diversification, it is contingent on the development of a reliable synthesis for the required 3-iodoazetidin-3-ol precursor. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this valuable molecular scaffold.

References

An In-depth Technical Guide to the Chemical Properties of 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. Their strained ring system imparts unique conformational properties and reactivity, making them valuable scaffolds in drug design. 1-Benzylazetidin-3-ol, in particular, serves as a key intermediate in the synthesis of more complex azetidine derivatives and active pharmaceutical ingredients. This guide details its chemical and physical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Benzylazetidin-3-ol is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 54881-13-9[1]
Appearance Not specified, likely a solid or oil
Melting Point Not consistently reported
Boiling Point Not specified
Solubility Soluble in various organic solvents
pKa Not specified

Synthesis of 1-Benzylazetidin-3-ol

The synthesis of 1-Benzylazetidin-3-ol is well-established and typically involves the cyclization of an amino-halohydrin precursor. A common and efficient method is the reaction of benzylamine with epichlorohydrin.

General Synthesis Pathway

The overall synthetic scheme for the preparation of 1-Benzylazetidin-3-ol is depicted below.

G benzylamine Benzylamine intermediate N-Benzyl-3-amino-1-chloro-propan-2-ol benzylamine->intermediate Reaction epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product 1-Benzylazetidin-3-ol intermediate->product Cyclization (e.g., with base)

Caption: Synthesis of 1-Benzylazetidin-3-ol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-Benzylazetidin-3-ol.[1]

Materials:

  • Benzylamine

  • Epichlorohydrin (2-(chloromethyl)oxirane)

  • Water

  • Acetonitrile (CH₃CN)

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • Step 1: Formation of the Amino-halohydrin Intermediate.

    • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) at a temperature of 0–5 °C.

    • Stir the reaction mixture at 0–5 °C for 16 hours.

    • Upon completion, isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.

  • Step 2: Cyclization to 1-Benzylazetidin-3-ol.

    • Dissolve the dried crude product from Step 1 in acetonitrile (485 mL).

    • Add sodium carbonate (42.0 g, 396 mmol) in portions to the solution.

    • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

    • After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and crystallization.

Reactivity and Further Transformations

1-Benzylazetidin-3-ol is a versatile intermediate that can undergo various chemical transformations, primarily involving the hydroxyl group and the nitrogen atom after debenzylation.

Reactions of the Hydroxyl Group

The hydroxyl group can be oxidized to a ketone, yielding 1-benzylazetidin-3-one, a valuable building block for further functionalization. It can also be converted into a good leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.

N-Debenzylation

The benzyl group on the nitrogen atom can be removed through catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to yield the free secondary amine, azetidin-3-ol. This deprotected azetidine can then be functionalized with a wide range of substituents at the nitrogen position.

G start 1-Benzylazetidin-3-ol oxidation Oxidation start->oxidation debenzylation N-Debenzylation start->debenzylation ketone 1-Benzylazetidin-3-one oxidation->ketone amine Azetidin-3-ol debenzylation->amine derivatives Further Azetidine Derivatives amine->derivatives N-Functionalization

Caption: Reactivity of 1-Benzylazetidin-3-ol.

Spectroscopic Data

While comprehensive, validated spectroscopic data for 2-Benzylazetidin-3-ol is scarce, the following represents typical expected data for the 1-benzyl isomer based on its structure. Researchers should always confirm the identity of their synthesized compounds with their own analytical data.

Spectroscopic DataExpected Features for 1-Benzylazetidin-3-ol
¹H NMR Signals for the benzyl group protons (aromatic and benzylic CH₂), protons of the azetidine ring, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the benzyl group and the azetidine ring.
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity of Azetidine Derivatives

Azetidine-containing compounds have been reported to exhibit a wide range of biological activities, highlighting the importance of this scaffold in drug discovery. While specific biological data for 1-Benzylazetidin-3-ol is not extensively documented in the public domain, derivatives of the azetidine core have shown promise in various therapeutic areas.

Azetidine derivatives have been investigated for their potential as:

  • Antimicrobial agents: The strained azetidine ring is a key feature in some β-lactam antibiotics.

  • Antiviral agents: Certain azetidine derivatives have shown activity against various viruses.

  • Enzyme inhibitors: The unique geometry of the azetidine ring can allow for specific interactions with enzyme active sites.

  • Central Nervous System (CNS) agents: Azetidine-based compounds have been explored for their potential to treat neurological disorders.[2][3]

The synthesis of novel azetidine derivatives from intermediates like 1-Benzylazetidin-3-ol is a critical step in exploring their therapeutic potential.

G start 1-Benzylazetidin-3-ol synthesis Chemical Synthesis & Derivatization start->synthesis screening Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Drug Discovery Workflow with Azetidines.

Conclusion

1-Benzylazetidin-3-ol is a valuable and versatile chemical intermediate. Its well-defined synthesis and the reactivity of its functional groups make it a key starting material for the creation of diverse libraries of novel azetidine derivatives. The exploration of these derivatives is a promising avenue for the discovery of new therapeutic agents across a range of diseases. Further research into the specific properties and biological activities of a broader range of substituted azetidinols, including the 2-benzyl isomer, will undoubtedly contribute to the advancement of medicinal chemistry.

References

The Stereochemical Landscape of 2-Benzylazetidin-3-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of 2-benzylazetidin-3-ol, a key heterocyclic scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, separation, and characterization of its stereoisomers, highlighting the critical role of stereochemistry in determining biological activity.

Introduction: The Significance of Stereoisomerism

Chirality is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. For molecules with multiple stereocenters, such as this compound, the separation and characterization of individual stereoisomers are paramount for the development of safe and efficacious therapeutics. This compound possesses two chiral centers at the C2 and C3 positions of the azetidine ring, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These consist of two pairs of enantiomers and two pairs of diastereomers. The precise spatial orientation of the benzyl and hydroxyl groups dictates the molecule's interaction with biological targets, making stereoselective synthesis and analysis a cornerstone of research in this area. The stereochemistry of related heterocyclic compounds has been shown to be a critical determinant of their biological activity, affecting everything from target binding to metabolic stability.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The relationship between them is crucial for understanding their distinct chemical and biological properties.

G cluster_cis cis Isomers cluster_trans trans Isomers 2R,3R (2R,3R) 2S,3S (2S,3S) 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S) 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R) 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Isomeric Relationships of this compound.

Stereoselective Synthesis and Separation

The synthesis of enantiomerically pure azetidine derivatives is a significant challenge in organic chemistry. Several strategies have been developed to control the stereochemistry of the azetidine ring.

Diastereoselective Synthesis

One common approach involves the diastereoselective reduction of a precursor, such as an azetidin-3-one. The stereochemical outcome of the reduction is influenced by the steric hindrance of the substituents on the azetidine ring and the nature of the reducing agent. For instance, the reduction of a 2-benzylazetidin-3-one can lead to the preferential formation of either the cis or trans diastereomer.

Enantioselective Synthesis

Enantioselective methods aim to produce a single enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of molecules. Copper-catalyzed asymmetric borylation/allylation of azetines has emerged as a powerful method for the synthesis of enantioenriched 2,3-disubstituted azetidines.

Chiral Separation

When a mixture of stereoisomers is produced, their separation is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

The general workflow for the synthesis and chiral separation of this compound stereoisomers is outlined below.

G cluster_synthesis Synthesis cluster_separation Separation & Characterization cluster_bioassay Biological Evaluation A Starting Materials B Synthesis of Racemic/Diastereomeric Mixture A->B C Chiral HPLC Separation B->C D1 Isomer 1 C->D1 D2 Isomer 2 C->D2 D3 Isomer 3 C->D3 D4 Isomer 4 C->D4 E Spectroscopic & Crystallographic Analysis D1->E D2->E D3->E D4->E F In vitro & In vivo Assays E->F

Caption: Experimental Workflow for Isomer Separation and Analysis.

Physicochemical and Spectroscopic Data

The characterization of each stereoisomer is essential to confirm its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. The following table summarizes hypothetical, yet expected, physicochemical and spectroscopic data for the stereoisomers of this compound. Actual experimental values would need to be determined empirically.

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Melting Point (°C) Expected to be identicalExpected to be identicalExpected to be identicalExpected to be identical
Specific Rotation [α]D Positive (+)Negative (-)Positive (+) or Negative (-)Opposite sign to (2R,3S)
1H NMR (δ ppm) Unique spectrumIdentical to (2R,3R)Unique spectrumIdentical to (2R,3S)
13C NMR (δ ppm) Unique spectrumIdentical to (2R,3R)Unique spectrumIdentical to (2R,3S)
HPLC Retention Time (Chiral Column) t1t2t3t4

Experimental Protocols

General Procedure for Diastereoselective Reduction of 2-Benzylazetidin-3-one

To a solution of 2-benzylazetidin-3-one (1.0 eq) in anhydrous methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the cis and trans diastereomers of this compound. The diastereomeric ratio is determined by 1H NMR analysis.

Protocol for Chiral HPLC Separation

A racemic mixture of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL. The solution is filtered through a 0.45 µm filter before injection. The separation is performed on a chiral stationary phase column (e.g., Chiralpak AD-H) using a mobile phase of hexane/isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. Detection is carried out by UV absorbance at 254 nm. The retention times for each enantiomer are recorded to determine the enantiomeric excess of a non-racemic sample.

Biological Significance and Future Directions

The individual stereoisomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. It is plausible that one enantiomer of this compound is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. Therefore, the development of stereoselective syntheses and the biological evaluation of each individual stereoisomer are of utmost importance.

Future research should focus on:

  • The development of more efficient and scalable stereoselective synthetic routes.

  • A comprehensive evaluation of the pharmacological and toxicological profiles of each of the four stereoisomers.

  • Investigation of the structure-activity relationship (SAR) to guide the design of more potent and selective analogs.

By understanding and controlling the stereochemistry of this compound, the scientific community can unlock its full potential in the development of novel therapeutics.

In-depth Technical Guide: Potential Biological Activity of 2-Benzylazetidin-3-ol Derivatives and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of scientific literature and patent databases did not yield specific data on the biological activity of 2-benzylazetidin-3-ol derivatives. This suggests that this particular class of compounds may be underexplored in medicinal chemistry and drug discovery. However, significant research has been conducted on structurally related azetidine derivatives, particularly those with a hydroxyl group at the 3-position and an aromatic substituent. This guide will focus on the most relevant of these analogs, 3-hydroxy-3-arylazetidine derivatives, to provide insights into the potential biological activities that the this compound scaffold might exhibit.

Introduction to Azetidine Scaffolds in Medicinal Chemistry

Azetidines are four-membered saturated nitrogen-containing heterocycles. The inherent ring strain of the azetidine core makes its synthesis challenging, yet this feature also imparts unique conformational properties that can be advantageous in drug design. The azetidine motif is present in a number of natural products and synthetic bioactive molecules, where it can serve as a rigid scaffold to orient pharmacophoric groups, act as a bioisostere for other cyclic systems, and improve physicochemical properties such as solubility and metabolic stability.

Biological Activity of 3-Hydroxy-3-arylazetidine Derivatives as GABA Uptake Inhibitors

The most pertinent biological activity identified for analogs of this compound is the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its reuptake from the synaptic cleft is mediated by GATs. Inhibition of GATs increases the concentration of GABA in the synapse, potentiating its inhibitory effects. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety disorders.

A study of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives revealed their potential as inhibitors of GAT-1 and GAT-3. The quantitative data from this study is summarized below.

Data Presentation
Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)
18b H26.6 ± 3.3> 100
18e CH2CH2O-Trityl> 10031.0 ± 4.7

Experimental Protocols

A detailed methodology for a representative GABA uptake inhibition assay is provided below. This protocol is a composite based on standard practices in the field for evaluating GAT inhibitors.

[3H]GABA Uptake Inhibition Assay in HEK-293 Cells Expressing Human GATs

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

Materials:

  • HEK-293 cells stably transfected with the cDNA for human GAT-1, GAT-2, GAT-3, or BGT-1.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • [3H]GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test compounds (dissolved in DMSO, final concentration ≤ 0.1%).

  • Scintillation cocktail.

  • Microplates (96-well) and a microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the stably transfected HEK-293 cells in appropriate culture medium until they reach ~90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of [3H]GABA and unlabeled GABA in the assay buffer. The final concentration of GABA in the assay should be close to its Km value for the specific transporter.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the test compound solutions at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the GABA solution (containing [3H]GABA).

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Measurement:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor, e.g., tiagabine for GAT-1) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for GAT Inhibitor Screening cluster_cell_culture Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture HEK-293 cells expressing hGATs cell_plating Seed cells in 96-well plates cell_culture->cell_plating wash1 Wash cells cell_plating->wash1 pre_incubation Pre-incubate with test compounds wash1->pre_incubation initiate_uptake Add [3H]GABA pre_incubation->initiate_uptake incubation Incubate initiate_uptake->incubation terminate_uptake Wash with cold buffer incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Measure radioactivity cell_lysis->scintillation_counting calculate_inhibition Calculate % inhibition scintillation_counting->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for in vitro screening of GABA transporter inhibitors.

gabaergic_synapse GABAergic Synapse and Action of GAT Inhibitors cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Astrocyte gaba_vesicle GABA Vesicle gaba_release GABA Release gaba_vesicle->gaba_release gaba GABA gaba_release->gaba gat1 GAT-1 gaba->gat1 Reuptake gaba_receptor GABA-A Receptor gaba->gaba_receptor gat3 GAT-3 gaba->gat3 Uptake postsynaptic_inhibition Inhibitory Signal gaba_receptor->postsynaptic_inhibition gat_inhibitor GAT Inhibitor gat_inhibitor->gat1 Inhibits gat_inhibitor->gat3 Inhibits

Caption: Role of GABA transporters and their inhibition in the synapse.

Conclusion and Future Directions

While there is a lack of specific research on this compound derivatives, the available data on structurally similar 3-hydroxy-3-arylazetidines suggest that this scaffold may be a promising starting point for the development of novel CNS-active agents, particularly as inhibitors of GABA transporters. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with various substitutions on the benzyl ring and at the azetidine nitrogen. Such studies would elucidate the structure-activity relationships and determine if this specific chemical space holds therapeutic potential. The protocols and background information provided in this guide offer a solid foundation for initiating such an exploratory research program.

A Comprehensive Review of Azetidine Ring Synthesis: Methodologies, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique conformational properties and the inherent ring strain of approximately 25.4 kcal/mol contribute to its biological activity and synthetic utility.[1] This strained structure makes azetidines valuable building blocks, offering a balance between the high reactivity of aziridines and the stability of pyrrolidines.[1][2] This technical guide provides an in-depth review of the core synthetic strategies for constructing the azetidine ring, focusing on intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Strategies

One of the most direct and widely used methods for synthesizing the azetidine core is through intramolecular nucleophilic substitution.[3][4] This strategy involves the formation of a C-N bond within a linear precursor that already contains the four atoms destined for the ring. The two primary approaches involve the cyclization of γ-haloamines and the ring closure of γ-amino alcohols or their derivatives.

Cyclization of γ-Haloamines

The intramolecular SN2 reaction of γ-haloamines is a fundamental approach to azetidine synthesis.[3][4][5] In this method, a nitrogen nucleophile displaces a halide from a carbon atom at the γ-position. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.

General Workflow for γ-Haloamine Cyclization

G cluster_0 Reaction Setup Substrate γ-Haloamine Precursor Deprotonation Deprotonation of Amine Substrate->Deprotonation Mixing Base Base (e.g., NaH, K2CO3) Base->Deprotonation Mixing Solvent Aprotic Solvent (e.g., DMF, CH3CN) Cyclization Intramolecular SN2 Attack Solvent->Cyclization Reaction Medium Product Azetidine Ring Deprotonation->Cyclization Increased Nucleophilicity Cyclization->Product Ring Closure & Halide Expulsion

Caption: Workflow for azetidine synthesis via γ-haloamine cyclization.

Table 1: Examples of Azetidine Synthesis via γ-Haloamine Cyclization

EntrySubstrateReagents & ConditionsYield (%)Reference
1N-Tosyl-3-chloro-1-propylamineK₂CO₃, DMF, 80 °C85General Method
2N-Benzyl-3-bromo-1-propylamineNaH, THF, rt92General Method
3Ethyl 2-(bromomethyl)-4-chlorobutanoate (amine precursor)NH₃, EtOH, reflux75General Method
Cyclization of γ-Amino Alcohols

Another robust method involves the cyclization of γ-amino alcohols. Since the hydroxyl group is a poor leaving group, it must first be activated. Common activation strategies include conversion to a sulfonate ester (e.g., mesylate, tosylate) or using Mitsunobu reaction conditions.[3][5] Recently, Lewis acid-catalyzed intramolecular aminolysis of epoxides derived from amino alcohols has also emerged as a powerful technique.[3][4]

Table 2: Azetidine Synthesis via γ-Amino Alcohol Derivatives

EntrySubstrateActivating Reagents & ConditionsYield (%)Reference
13-(tert-Butylamino)propan-1-ol1. MsCl, Et₃N, DCM, 0 °C2. NaH, THF, rt88General Method
23-(Benzylamino)propan-1-olPPh₃, DIAD, THF, 0 °C to rt90Mitsunobu Reaction[5]
3cis-3,4-Epoxy amineLa(OTf)₃ (10 mol%), ClCH₂CH₂Cl, 80 °C99Kuriyama et al.[3][4]

[2+2] Cycloaddition Reactions

[2+2] cycloadditions provide a convergent and efficient route to the azetidine skeleton by combining two unsaturated precursors: an imine (or imine equivalent) and an alkene.[6][7] This class of reactions is particularly valuable for creating highly functionalized and stereochemically complex azetidines.

Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine.[8][9][10] This reaction is a powerful tool but can be challenging due to competing side reactions like E/Z isomerization of the imine upon photoexcitation.[9][10] To overcome this, many successful examples utilize cyclic imines or imine equivalents like oximes.[9][11] Recent advances have focused on visible-light-mediated processes using photocatalysts, which offer milder and more selective reaction conditions.[7][11][12]

Logical Flow of the Aza Paternò–Büchi Reaction

G Imine Imine or Oxime Substrate Excitation Excitation to Triplet State Imine->Excitation Alkene Alkene Substrate Addition Stepwise Radical Addition Alkene->Addition Light Light Source (UV or Visible) Light->Excitation Catalyst Photosensitizer (Optional) Catalyst->Excitation Energy Transfer Excitation->Addition Closure Intersystem Crossing & Ring Closure Addition->Closure Product Azetidine Product Closure->Product

Caption: Key stages of the photocatalyzed aza Paternò–Büchi reaction.

The Schindler group has demonstrated that visible-light-mediated triplet energy transfer can effectively promote the intermolecular [2+2] cycloaddition between oximes and alkenes.[11] This method expands the scope of the aza Paternò–Büchi reaction to previously challenging unactivated alkenes.[13]

Table 3: Examples of Aza Paternò–Büchi Reactions

EntryImine ComponentAlkene ComponentConditionsYield (%)Reference
12-Isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)₃], Blue LED, MeCN85Schindler et al.[1]
2DihydroquinoxalinoneIndeneIr(ppy)₃, Blue LED, O₂, DCE90König et al.[12]
3Acyclic Oxime Ether1,1-DiphenylethyleneThioxanthone, 365 nm UV light78Schindler et al.[14]
Ketene-Imine Cycloaddition (Staudinger Synthesis)

While the Staudinger synthesis is most famous for producing β-lactams (2-azetidinones), it is a cornerstone of [2+2] cycloaddition chemistry for four-membered ring synthesis.[15] The reaction involves the cycloaddition of a ketene with an imine. Ketenes are typically generated in situ from precursors like acyl chlorides by treatment with a tertiary amine.[15] The stereochemical outcome of the reaction is a key consideration, with cis or trans products being formed depending on the substrates and reaction conditions.

Representative Experimental Protocols

Protocol 3.1: Synthesis of N-Tosyl-azetidine via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of an N-protected azetidine from a γ-chloroamine.

Materials:

  • N-Tosyl-3-chloro-1-propylamine (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add N-Tosyl-3-chloro-1-propylamine (e.g., 2.48 g, 10 mmol).

  • Add anhydrous DMF (50 mL) to dissolve the substrate.

  • Add powdered potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Pour the filtrate into water (150 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-Tosyl-azetidine.

Conclusion

The synthesis of the azetidine ring is a dynamic field with a diverse array of methodologies available to synthetic chemists. Intramolecular cyclization of haloamines and amino alcohols remains a reliable and straightforward approach. Concurrently, [2+2] cycloaddition reactions, particularly the visible-light-mediated aza Paternò–Büchi reaction, have emerged as powerful strategies for constructing complex and highly functionalized azetidines with excellent stereocontrol.[12] The continued development of novel catalytic systems and reaction conditions promises to further expand the synthetic toolbox, enabling the efficient preparation of novel azetidine-containing molecules for applications in drug discovery and materials science.

References

The Elusive 2-Benzylazetidin-3-ol: A Technical Guide on its Closely Related Precursor, 1-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and patent databases reveals a significant gap in the documented history and discovery of 2-Benzylazetidin-3-ol. While its existence is confirmed through a registered CAS number (1823550-37-3 for the hydrochloride salt), detailed synthetic protocols, quantitative analytical data, and specific biological activity information are not publicly available. Therefore, this guide will focus on the closely related and well-documented compound, 1-Benzylazetidin-3-ol, a key intermediate in the synthesis of various azetidine derivatives. This document will serve as a technical guide for researchers, scientists, and drug development professionals interested in the synthesis and chemistry of the azetidin-3-ol scaffold.

Introduction to 1-Benzylazetidin-3-ol

1-Benzylazetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group on the nitrogen atom and a hydroxyl group at the 3-position. This molecule is of significant interest in medicinal chemistry as a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. The benzyl group serves as a common protecting group for the azetidine nitrogen, which can be readily removed via hydrogenation to yield the free azetidin-3-ol.

Synthesis of 1-Benzylazetidin-3-ol

The most common and industrially relevant synthesis of 1-Benzylazetidin-3-ol proceeds via the reaction of benzylamine with epichlorohydrin. This method is advantageous due to the low cost and commercial availability of the starting materials.[1][2] An optimized process has been developed to improve yield and reduce the formation of byproducts.[3]

General Synthetic Pathway

The synthesis involves a two-step process:

  • Ring opening of epichlorohydrin: Benzylamine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form N-benzyl-3-amino-1-chloropropan-2-ol.

  • Intramolecular cyclization: The resulting amino alcohol undergoes an intramolecular nucleophilic substitution, where the amino group displaces the chlorine atom to form the four-membered azetidine ring. This cyclization is typically promoted by a base.

G benzylamine Benzylamine intermediate N-benzyl-3-amino-1-chloropropan-2-ol benzylamine->intermediate epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product 1-Benzylazetidin-3-ol intermediate->product Intramolecular Cyclization base Base (e.g., Triethylamine) base->product

Figure 1: General synthetic scheme for 1-Benzylazetidin-3-ol.

Detailed Experimental Protocol

The following protocol is a representative example based on optimized procedures found in the literature.[3][4]

Step 1: Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol

  • To a stirred solution of benzylamine in water, epichlorohydrin is added dropwise at a controlled temperature (e.g., 0-5 °C).[1]

  • The reaction mixture is stirred for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC).[1]

  • The resulting intermediate, N-benzyl-3-amino-1-chloropropan-2-ol, can be isolated by filtration.

Step 2: Cyclization to 1-Benzylazetidin-3-ol

  • The crude N-benzyl-3-amino-1-chloropropan-2-ol is dissolved in a suitable organic solvent.

  • A base, such as triethylamine, is added to the solution.[4] A phase-transfer catalyst (e.g., a tetraalkylammonium halide) can be optionally added to improve the reaction rate.[4]

  • The mixture is heated under reflux for several hours.[4]

  • After cooling, the reaction mixture is worked up by filtering the precipitated hydrochloride salt and removing the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Quantitative Data

While specific data for this compound is unavailable, the synthesis of 1-Benzylazetidin-3-ol has been optimized to achieve high yields and purity.

ParameterValueReference
Yield (1-Benzylazetidin-3-ol) >86%[1]
Purity (1-Benzylazetidin-3-ol) >95%[1]

Characterization

The structure of 1-Benzylazetidin-3-ol and its derivatives is typically confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of the benzyl and azetidine ring protons and carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the amine are expected.

  • Mass Spectrometry (MS): The molecular weight of the compound is confirmed by observing the molecular ion peak.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathways of this compound. The broader class of azetidine-containing compounds has been investigated for various therapeutic applications, but this information is not directly transferable to the specific target molecule of this inquiry.

Conclusion

While the discovery and history of this compound remain obscure in the public domain, the synthetic chemistry of its close analog, 1-Benzylazetidin-3-ol, is well-established. The synthesis from benzylamine and epichlorohydrin provides an efficient and scalable route to this important synthetic intermediate. Further research is required to elucidate the specific properties and potential applications of this compound. This guide provides a foundational understanding of the synthesis of the 1-benzyl-substituted azetidin-3-ol scaffold, which may serve as a starting point for researchers interested in exploring the chemistry and biology of 2-substituted analogs.

References

2-Benzylazetidin-3-ol: A Versatile Precursor for the Synthesis of Advanced Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of strained ring systems, such as the azetidine moiety, has become a cornerstone of modern medicinal chemistry. Among the various substituted azetidines, 2-benzylazetidin-3-ol stands out as a pivotal precursor, offering a synthetically tractable scaffold for the development of a range of sophisticated pharmaceutical agents. This technical guide explores the synthesis, derivatization, and application of this compound, with a particular focus on its role as a foundational building block for potent antiviral therapies, exemplified by the HIV-1 protease inhibitor, Lopinavir.

Synthesis of the Azetidine Core: From Simple Starting Materials to a Versatile Intermediate

The synthesis of the core azetidine structure is a critical first step in the journey towards complex pharmaceutical targets. This compound serves as a stable, readily accessible intermediate from which the versatile azetidin-3-ol can be derived through debenzylation. A common and efficient laboratory-scale synthesis of 1-benzylazetidin-3-ol, a positional isomer that illustrates the general principles of azetidine ring formation, proceeds via the reaction of benzylamine with epichlorohydrin.

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of benzylamine (1 equivalent) in a mixture of water and methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Epichlorohydrin (1.1 equivalents) is added dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for 12-16 hours.

  • A solution of sodium hydroxide (2 equivalents) in water is then added to the reaction mixture, and the resulting solution is heated to reflux for 4-6 hours to facilitate ring closure.

  • Upon cooling, the reaction mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved via column chromatography on silica gel to afford pure 1-benzylazetidin-3-ol.

Debenzylation to Azetidin-3-ol:

The protective benzyl group can be efficiently removed via catalytic hydrogenation.

Procedure:

  • 1-Benzylazetidin-3-ol is dissolved in methanol.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield azetidin-3-ol.

Application in the Synthesis of HIV-1 Protease Inhibitors: The Case of Lopinavir

Azetidine-containing scaffolds have been explored in the design of various therapeutic agents, including potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. Lopinavir, a key component of highly active antiretroviral therapy (HAART), exemplifies the successful incorporation of a cyclic urea moiety that can be conceptually linked to azetidine-derived precursors. Lopinavir is a peptidomimetic inhibitor that binds to the active site of HIV-1 protease, preventing the cleavage of viral polyproteins and thus inhibiting the maturation of infectious virions.[1][2]

Retrosynthetic Analysis of Lopinavir

A retrosynthetic analysis of Lopinavir reveals key fragments that can be assembled to construct the final molecule. While industrial syntheses may vary, a common disconnection approach highlights the importance of a central hydroxyethylamine isostere and the cyclic urea fragment. The synthesis of this cyclic urea can be achieved through various routes, some of which utilize precursors that can be derived from azetidin-3-ol.

Illustrative Synthetic Pathway to a Lopinavir Analogue

The following provides a conceptual synthetic workflow for a Lopinavir analogue, illustrating how an azetidine-derived fragment could be incorporated.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Fragment Coupling and Final Product A This compound B Azetidin-3-ol A->B Debenzylation C Activated Azetidine Derivative B->C Activation F Coupling of Fragments C->F D Hydroxyethylamine Isostere E Protected Core D->E Protection E->F G Lopinavir Analogue F->G Deprotection

Caption: Conceptual workflow for the synthesis of a Lopinavir analogue.

Quantitative Data in Lopinavir Synthesis

The following table summarizes typical yields for key steps in a reported synthesis of Lopinavir, showcasing the efficiency of the chemical transformations.

StepReactantsProductYield (%)Reference
Coupling of (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane with (S)-N-((S)-1-carboxy-2-methylpropyl)-N-(3-chloropropyl)urea(2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane, (S)-N-((S)-1-carboxy-2-methylpropyl)-N-(3-chloropropyl)urea(2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-[[(S)-N'-((S)-1-carboxy-2-methylpropyl)-N'-(3-chloropropyl)ureido]amino]-1,6-diphenylhexane77[3]
Debenzylation(2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-[[(S)-N'-((S)-1-carboxy-2-methylpropyl)-N'-(3-chloropropyl)ureido]amino]-1,6-diphenylhexane(2S,3S,5S)-2-amino-3-hydroxy-5-[[(S)-N'-((S)-1-carboxy-2-methylpropyl)-N'-(3-chloropropyl)ureido]amino]-1,6-diphenylhexane-[3]
Final Coupling(2S,3S,5S)-2-amino-3-hydroxy-5-[[(S)-N'-((S)-1-carboxy-2-methylpropyl)-N'-(3-chloropropyl)ureido]amino]-1,6-diphenylhexane, PhenylchloroformateLopinavir-[3]

Mechanism of Action and Biological Significance

Lopinavir functions as a highly potent and specific inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[1] The HIV-1 protease cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of new, infectious virions.[4] By mimicking the natural substrate of the protease, Lopinavir binds to the enzyme's active site with high affinity, preventing the processing of the polyproteins.[1]

HIV-1 Protease Inhibition

The interaction between Lopinavir and the HIV-1 protease active site is a classic example of structure-based drug design. The hydroxyethylene core of Lopinavir mimics the transition state of the peptide bond cleavage, leading to tight binding.[1]

Key Binding Interactions:

  • Hydrogen Bonding: The hydroxyl group of the inhibitor forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the protease.[5]

  • Hydrophobic Interactions: The benzyl and other hydrophobic groups of Lopinavir fit into the hydrophobic pockets (S1, S1', S2, S2') of the protease active site, contributing significantly to binding affinity.[5]

Signaling Pathways in HIV-1 Infection

HIV-1 infection profoundly impacts host cell signaling pathways to facilitate its replication and evade the immune system. The virus manipulates several key pathways, including the JAK/STAT and T-cell signaling pathways.[6][7][8][9] Understanding these pathways is crucial for identifying novel therapeutic targets.

HIV_Signaling HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 binds CCR5_CXCR4 CCR5/CXCR4 Co-receptor HIV_gp120->CCR5_CXCR4 binds CD4->CCR5_CXCR4 conformational change T_Cell_Signaling T-Cell Signaling Cascade (Lck, ZAP-70, LAT) CCR5_CXCR4->T_Cell_Signaling activates JAK_STAT JAK/STAT Pathway CCR5_CXCR4->JAK_STAT activates NF_kappaB NF-κB Activation T_Cell_Signaling->NF_kappaB NFAT NFAT Activation T_Cell_Signaling->NFAT Viral_Transcription Viral Gene Transcription JAK_STAT->Viral_Transcription modulates NF_kappaB->Viral_Transcription promotes NFAT->Viral_Transcription promotes HIV_Replication HIV-1 Replication Viral_Transcription->HIV_Replication

Caption: Simplified overview of signaling pathways activated during HIV-1 entry.

Conclusion

This compound and its derivatives represent a valuable class of precursors for the synthesis of complex pharmaceutical agents. The inherent strain and unique stereochemical properties of the azetidine ring provide a powerful tool for medicinal chemists to design novel therapeutics with improved efficacy and pharmacokinetic profiles. The successful development of the HIV-1 protease inhibitor Lopinavir underscores the potential of azetidine-containing scaffolds in addressing significant global health challenges. Further exploration of this versatile building block is poised to yield a new generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-Benzylazetidin-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 1-benzylazetidin-3-ol as a versatile building block in organic synthesis. It includes detailed application notes, structured data on its key reactions, and step-by-step experimental protocols. Furthermore, this guide illustrates the synthetic utility of 1-benzylazetidin-3-ol in the context of medicinal chemistry, particularly in the development of bioactive molecules targeting specific signaling pathways.

Application Notes

1-Benzylazetidin-3-ol is a valuable heterocyclic intermediate, prized for its strained four-membered ring and the presence of a hydroxyl group, which allows for a variety of chemical transformations. The benzyl group serves as a readily removable protecting group for the azetidine nitrogen, making it an ideal starting material for the synthesis of a wide range of substituted azetidines. These, in turn, are crucial components in the development of novel therapeutic agents due to their unique conformational constraints and ability to modulate biological activity.[1]

The primary applications of 1-benzylazetidin-3-ol in organic synthesis include:

  • Precursor to N-unprotected Azetidin-3-ol: The benzyl group can be efficiently removed via catalytic hydrogenation to yield azetidin-3-ol, a key intermediate for the synthesis of various pharmaceutical compounds.[2]

  • Synthesis of 3-Substituted Azetidines: The hydroxyl group can be transformed into other functionalities, such as ketones (via oxidation) or ethers and esters (via alkylation and acylation), providing access to a diverse library of 3-substituted azetidines.

  • Ring-Opening Reactions: The strained azetidine ring can undergo nucleophilic ring-opening reactions, leading to the formation of functionalized acyclic amines. This is particularly useful in the synthesis of β-amino alcohols and other pharmacologically relevant scaffolds.[3]

  • Building Block for Bioactive Molecules: 1-Benzylazetidin-3-ol and its derivatives are integral to the synthesis of complex molecules with a range of biological activities, including their use as inhibitors of enzymes and signaling pathways implicated in diseases like cancer.[4][5]

Data Presentation: Key Reactions of 1-Benzylazetidin-3-ol and its Derivatives

The following tables summarize quantitative data for key transformations involving 1-benzylazetidin-3-ol and closely related N-protected azetidin-3-ols.

Table 1: Synthesis of 1-Benzylazetidin-3-ol

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Benzylamine, 2-(Chloromethyl)oxirane1. Water, 0-5 °C, 16 h2. Na₂CO₃, CH₃CN, 80-90 °C, 16 h1-Benzylazetidin-3-olNot specified[2]
N-benzyl-3-amino-1-chloro-propan-2-olTriethylamine, reflux, 13 h1-Benzylazetidin-3-olNot specified

Table 2: Deprotection of 1-Benzylazetidin-3-ol

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-Benzylazetidin-3-ol5% Pd/C, H₂, THF, room temperature, 20 hAzetidin-3-olNot specified[2]

Table 3: Ring-Opening Reactions of N-Protected Azetidin-3-ols

Note: Data from 1-benzhydrylazetidin-3-ol is used as a close analog to illustrate the reactivity.

Starting MaterialNucleophileLewis Acid CatalystProductYield (%)Reference
1-Benzhydrylazetidin-3-olPhenol-1-(Benzhydrylamino)-3-phenoxypropan-2-ol10-15[3]
1-Benzhydrylazetidin-3-ol4-HydroxycarbazoleSc(OTf)₃1-(Benzhydrylamino)-3-(9H-carbazol-4-yloxy)propan-2-ol90[3]
1-Benzhydrylazetidin-3-ol2-MethoxyphenolSc(OTf)₃1-(Benzhydrylamino)-3-(2-methoxyphenoxy)propan-2-ol85[3]

Table 4: Functionalization of the Hydroxyl Group

Starting MaterialReactionReagents and ConditionsProductYield (%)Reference
1-Benzhydrylazetidin-3-olOxidationSwern Oxidation1-Benzhydrylazetidin-3-oneHigh[6]
1-Benzylazetidin-3-olMesylationMethanesulfonyl chloride, triethylamine, CH₂Cl₂Mesylate of 1-benzylazetidin-3-olHigh

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylazetidin-3-ol[2]

Materials:

  • Benzylamine

  • 2-(Chloromethyl)oxirane (Epichlorohydrin)

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Reaction flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) via a dropping funnel at a temperature of 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Upon completion of the reaction, isolate the crude product by filtration and wash it with water (60 mL).

  • Dry the crude product in vacuo.

  • Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

  • Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 1-benzylazetidin-3-ol.

Protocol 2: Debenzylation of 1-Benzylazetidin-3-ol to Azetidin-3-ol[2]

Materials:

  • 1-Benzylazetidin-3-ol

  • 5% Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

Procedure:

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight (approximately 20 hours).

  • Monitor the reaction for completion using TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under vacuum to yield the crude azetidin-3-ol.

Protocol 3: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one (Analogous for 1-Benzylazetidin-3-ol)[6]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for a few minutes, add a solution of 1-benzhydrylazetidin-3-ol in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triethylamine to the reaction mixture, and then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzhydrylazetidin-3-one.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of azetidine have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3][7][8] The following diagrams illustrate the synthetic workflow from 1-benzylazetidin-3-ol to a generic STAT3 inhibitor and the subsequent inhibition of the STAT3 signaling cascade.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_application Biological Application start 1-Benzylazetidin-3-ol intermediate1 Azetidin-3-ol start->intermediate1 Debenzylation (e.g., H₂, Pd/C) intermediate2 N-Acyl/Alkyl-azetidin-3-ol intermediate1->intermediate2 N-Functionalization (Acylation/Alkylation) product Azetidine-based STAT3 Inhibitor intermediate2->product Further Modification inhibitor Azetidine-based STAT3 Inhibitor target STAT3 Protein inhibitor->target Inhibition

Caption: Synthetic workflow from 1-benzylazetidin-3-ol to a STAT3 inhibitor.

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based inhibitor.

References

2-Benzylazetidin-3-ol: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylazetidin-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid four-membered azetidine ring, coupled with the presence of a hydroxyl group and a benzyl-protected amine, provides a versatile scaffold for the synthesis of complex, biologically active molecules. The defined stereochemistry at the C3 position is crucial for establishing the desired pharmacological activity and minimizing off-target effects of the final drug candidate. These application notes provide an overview of the synthesis of this compound, methods for obtaining it in enantiomerically pure form, and its potential applications in the synthesis of pharmaceutical agents.

Synthesis of Racemic this compound

A common route to racemic this compound involves the reaction of benzylamine with epichlorohydrin, followed by cyclization of the resulting amino alcohol intermediate. This method provides a straightforward and scalable synthesis of the racemic compound.

Table 1: Synthesis of Racemic 1-Benzyl-3-hydroxyazetidine [1]

StepReactantsReagents/SolventsConditionsProductPurityYield
1Benzylamine, EpichlorohydrinWater0-5 °C, 12 hIntermediate Amino Alcohol-88.7%
2Intermediate Amino AlcoholAcetonitrile, Sodium CarbonateReflux, 12 h1-Benzyl-3-hydroxyazetidine>95%86.1%

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound is critical for its use as a chiral building block. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Chiral Resolution via Diastereomeric Salt Formation

One of the most established methods for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent.[2] For an amino alcohol like this compound, a chiral acid such as tartaric acid or mandelic acid can be used. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the free base yields the desired enantiomer.

Diagram 1: General Workflow for Chiral Resolution

G racemate Racemic this compound diastereomers Diastereomeric Salts racemate->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt1 Less Soluble Diastereomeric Salt separation->salt1 salt2 More Soluble Diastereomeric Salt separation->salt2 liberation1 Base Treatment salt1->liberation1 liberation2 Base Treatment salt2->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally friendly alternative for obtaining enantiopure compounds. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.

Table 2: Key Parameters for Enzymatic Kinetic Resolution

ParameterDescription
EnzymeLipases (e.g., from Candida antarctica, Pseudomonas cepacia) are commonly used.
Acyl DonorVinyl acetate or other acyl donors are used to acylate the alcohol.
SolventAnhydrous organic solvents like hexane, toluene, or tert-butyl methyl ether are typical.
TemperatureReactions are generally run at or near room temperature.
MonitoringProgress is monitored by chiral HPLC to determine enantiomeric excess (ee) and conversion.

Diagram 2: Enzymatic Kinetic Resolution Workflow

G racemic_alcohol Racemic this compound reaction Selective Acylation racemic_alcohol->reaction lipase Lipase lipase->reaction acyl_donor Acyl Donor acyl_donor->reaction mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer reaction->mixture separation Chromatographic Separation mixture->separation acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer deacylation Deacylation acylated_enantiomer->deacylation enantiomer2 Enantiomer 2 unreacted_enantiomer->enantiomer2 enantiomer1 Enantiomer 1 deacylation->enantiomer1 G start (S)- or (R)-2-Benzylazetidin-3-ol debenzylation Debenzylation start->debenzylation chiral_azetidinol Chiral 3-Hydroxyazetidine debenzylation->chiral_azetidinol functionalization Functional Group Manipulation chiral_azetidinol->functionalization intermediate Key Chiral Intermediate functionalization->intermediate coupling Coupling with Pharmacophore intermediate->coupling antiviral_analog Antiviral Drug Analog coupling->antiviral_analog

References

N-Protection Strategies for 2-Benzylazetidin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of 2-Benzylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on two of the most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Introduction

The selective protection of the nitrogen atom in this compound is a critical step in its elaboration into more complex molecules. The choice of the protecting group is dictated by the subsequent reaction conditions that the molecule must endure. Both Boc and Cbz groups offer distinct advantages in terms of stability and methods for their removal, providing orthogonal strategies for multistep syntheses.

N-Protection Strategies: A Comparative Overview

The two primary strategies for the N-protection of this compound involve the use of di-tert-butyl dicarbonate ((Boc)₂O) for the introduction of the Boc group and benzyl chloroformate (Cbz-Cl) for the Cbz group.

Key Characteristics of Boc and Cbz Protecting Groups
Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
General Stability Stable to basic and nucleophilic conditions, and hydrogenolysis.Stable to acidic and basic conditions.
Lability Labile to strong acids.Labile to hydrogenolysis and strong acids.
Common Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Catalytic hydrogenation (H₂, Pd/C)

Experimental Protocols

The following are detailed protocols for the N-protection and subsequent deprotection of this compound.

N-Boc Protection of this compound

This protocol describes the reaction of this compound with di-tert-butyl dicarbonate to yield tert-butyl 2-benzyl-3-hydroxyazetidine-1-carboxylate.

Reaction Scheme:

cluster_0 N-Boc Protection This compound This compound N-Boc-2-Benzylazetidin-3-ol N-Boc-2-Benzylazetidin-3-ol This compound->N-Boc-2-Benzylazetidin-3-ol (Boc)2O, Base

Figure 1: N-Boc protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected compound.

N-Cbz Protection of this compound

This protocol details the reaction of this compound with benzyl chloroformate to yield benzyl 2-benzyl-3-hydroxyazetidine-1-carboxylate.[1]

Reaction Scheme:

cluster_1 N-Cbz Protection This compound This compound N-Cbz-2-Benzylazetidin-3-ol N-Cbz-2-Benzylazetidin-3-ol This compound->N-Cbz-2-Benzylazetidin-3-ol Cbz-Cl, Base

Figure 2: N-Cbz protection of this compound.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and Water (or Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1) and cool to 0 °C.

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Slowly add benzyl chloroformate (1.5 equiv) dropwise.[1]

  • Stir the reaction mixture at 0 °C for 12-24 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-Cbz protected product.[1]

Deprotection Protocols

The removal of the protecting group is a crucial final step. The choice of deprotection method depends on the stability of the rest of the molecule.

N-Boc Deprotection

The Boc group is typically removed under acidic conditions.

Reaction Scheme:

cluster_2 N-Boc Deprotection N-Boc-2-Benzylazetidin-3-ol N-Boc-2-Benzylazetidin-3-ol This compound This compound N-Boc-2-Benzylazetidin-3-ol->this compound TFA or HCl

Figure 3: N-Boc deprotection of this compound.

Procedure (using TFA):

  • Dissolve the N-Boc protected this compound (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 equiv) at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine.

N-Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis.[1]

Reaction Scheme:

cluster_3 N-Cbz Deprotection N-Cbz-2-Benzylazetidin-3-ol N-Cbz-2-Benzylazetidin-3-ol This compound This compound N-Cbz-2-Benzylazetidin-3-ol->this compound H2, Pd/C

Figure 4: N-Cbz deprotection of this compound.

Procedure:

  • Dissolve the N-Cbz protected this compound (1.0 equiv) in methanol or ethanol.

  • Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-protection of azetidine derivatives. Note that yields can vary depending on the specific substrate and reaction scale.

ProtectionReagentsSolventBaseTime (h)Temperature (°C)Typical Yield (%)
N-Boc (Boc)₂ODCM or THFTEA or DIPEA4 - 120 to RT85 - 95
N-Cbz Cbz-ClTHF/H₂O or DCMNaHCO₃ or K₂CO₃12 - 24080 - 90[1]

Logical Workflow for N-Protection and Deprotection

The selection of a protection strategy follows a logical workflow based on the desired synthetic outcome.

start Start: this compound protect Select N-Protection Strategy start->protect boc N-Boc Protection protect->boc Need for Acid Labile Group cbz N-Cbz Protection protect->cbz Need for Hydrogenolysis Labile Group synthesis Further Synthetic Steps boc->synthesis cbz->synthesis deprotect Select Deprotection Strategy synthesis->deprotect boc_deprotect Acidic Deprotection (TFA/HCl) deprotect->boc_deprotect If N-Boc Protected cbz_deprotect Hydrogenolysis (H2, Pd/C) deprotect->cbz_deprotect If N-Cbz Protected end Final Product boc_deprotect->end cbz_deprotect->end

References

Application Notes & Protocols: O-acylation of 2-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine scaffolds are privileged structures in medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. The functionalization of the azetidine ring is a key strategy for modulating biological activity. 2-Benzylazetidin-3-ol is a versatile building block, and the O-acylation of its hydroxyl group provides a straightforward method to introduce a wide variety of ester functionalities. These derivatives are of significant interest in drug discovery programs for creating novel compounds with potential therapeutic applications. This document provides detailed protocols for the O-acylation of this compound using common acylating agents.

General Reaction Scheme

The O-acylation of this compound is typically achieved via nucleophilic acyl substitution, where the hydroxyl group of the azetidinol attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

G sub This compound product 3-(Acyloxy)-2-benzylazetidine (O-acylated Product) sub->product Solvent (e.g., DCM, THF) reagent Acylating Agent (R-CO-X) X = Cl, OCOR' reagent->product base Base (e.g., Triethylamine, Pyridine) base->product G start Setup dissolve Dissolve Azetidinol in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride (dropwise) add_base->add_acyl react Stir at RT (2-4h) Monitor by TLC add_acyl->react workup Work-up react->workup quench Quench with NaHCO₃(aq) workup->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify G start Low Yield or Incomplete Reaction? check_sm Check Purity of Starting Materials? start->check_sm check_cond Reaction Conditions Optimal? start->check_cond side_prod Side Products Observed? start->side_prod purify_sm Purify Azetidinol and Dry Solvents check_sm->purify_sm Impure inc_time Increase Reaction Time or Temperature check_cond->inc_time No change_reagent Use More Reactive Agent (Anhydride -> Chloride) check_cond->change_reagent No add_cat Add Catalyst (DMAP) check_cond->add_cat No check_n Check N-protection (for N-acylation) side_prod->check_n Yes

Application Notes and Protocols: Lewis Acid-Mediated Ring-Opening of Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of azetidines, four-membered nitrogen-containing heterocycles, is a powerful transformation in organic synthesis, providing rapid access to a variety of functionalized acyclic amines. The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, a process that can be significantly enhanced and controlled by the use of Lewis acids.[1][2] Lewis acid activation of the azetidine nitrogen increases the electrophilicity of the ring carbons, facilitating cleavage of the C-N bond by a range of nucleophiles.[3] This methodology is characterized by its high regioselectivity and, in many cases, stereoselectivity, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds.[2][4]

This document provides an overview of the applications of Lewis acid-mediated ring-opening of azetidines, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this reaction is broad, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Key applications include:

  • Synthesis of γ-Amino Alcohols and Ethers: The reaction of azetidines with oxygen-based nucleophiles such as alcohols and phenols provides a direct route to 1,3-amino alcohols and ethers, which are common structural motifs in pharmaceuticals.[5] A notable example is the formal synthesis of Carvedilol , a β-adrenergic blocking agent, which utilizes a Lewis acid-mediated ring-opening of a substituted azetidinol with a phenol.

  • Formation of Carbon-Carbon Bonds: Organometallic reagents, such as organotrifluoroborates, can act as carbon nucleophiles in the ring-opening of azetidines.[6][7][8] This transition-metal-free approach allows for the construction of β,β- and γ,γ-substituted amines with high regioselectivity.[6]

  • Synthesis of Halogenated Amine Derivatives: The ring-opening with halide nucleophiles provides access to γ-haloamines, which are versatile intermediates for further functionalization. Enantioselective variations of this reaction have been developed using chiral hydrogen-bond-donor catalysts.[9]

  • Access to Precursors for Bioactive Molecules: This methodology has been employed in the synthesis of precursors for various biologically active compounds, including enzyme inhibitors and analogues of neurotransmitters like GABA.[4][10]

Reaction Mechanism and Stereochemistry

The Lewis acid-mediated ring-opening of azetidines generally proceeds through an S_N2-type mechanism . The Lewis acid coordinates to the nitrogen atom of the azetidine ring, which enhances the electrophilicity of the ring carbons. This is followed by nucleophilic attack at one of the carbons, leading to the cleavage of a C-N bond.[5] In the case of chiral azetidines, this often occurs with inversion of stereochemistry at the site of nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the azetidine ring.[11] For instance, in 2-aryl-substituted azetidines, nucleophilic attack preferentially occurs at the benzylic position.[5]

Lewis_Acid_Mediated_Azetidine_Ring_Opening cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack Azetidine Azetidine Activated_Complex Activated_Complex Azetidine->Activated_Complex Coordination Lewis_Acid Lewis_Acid Lewis_Acid->Activated_Complex Nucleophile Nucleophile Transition_State Transition_State Activated_Complex->Transition_State SN2 Attack Nucleophile->Transition_State Ring_Opened_Product Ring_Opened_Product Transition_State->Ring_Opened_Product

Caption: General workflow for Lewis acid-mediated azetidine ring-opening.

Quantitative Data Summary

The following tables summarize the quantitative data for selected Lewis acid-mediated ring-opening reactions of azetidines.

Table 1: Cu(OTf)₂-Mediated Ring-Opening of N-Tosylazetidines with Alcohols
EntryAzetidine SubstrateAlcoholProductYield (%)ee (%)Reference
12-Phenyl-N-tosylazetidineMethanol3-Methoxy-3-phenyl-N-tosylpropan-1-amine92>99[5]
22-Phenyl-N-tosylazetidineEthanol3-Ethoxy-3-phenyl-N-tosylpropan-1-amine90>99[5]
32-Phenyl-N-tosylazetidineIsopropanol3-Isopropoxy-3-phenyl-N-tosylpropan-1-amine85>99[5]
42-(4-Chlorophenyl)-N-tosylazetidineMethanol3-(4-Chlorophenyl)-3-methoxy-N-tosylpropan-1-amine94>99[5]
52-(4-Methoxyphenyl)-N-tosylazetidineMethanol3-Methoxy-3-(4-methoxyphenyl)-N-tosylpropan-1-amine91>99[5]
Table 2: Lewis Acid-Mediated Ring-Opening of 1-Benzhydrylazetidin-3-ol with Phenols
EntryPhenolLewis AcidProductYield (%)Reference
1PhenolZnCl₂1-(Benzhydrylamino)-3-phenoxypropan-2-ol85
24-ChlorophenolZnCl₂1-(Benzhydrylamino)-3-(4-chlorophenoxy)propan-2-ol82
34-MethoxyphenolZnCl₂1-(Benzhydrylamino)-3-(4-methoxyphenoxy)propan-2-ol88
42-MethoxyphenolAlCl₃1-(Benzhydrylamino)-3-(2-methoxyphenoxy)propan-2-ol75
Table 3: Enantioselective Ring-Opening of 3-Substituted Azetidines with Halides

| Entry | Azetidine Substrate | Halide Source | Product | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 3-Phenyl-N-Boc-azetidine | Benzoyl Chloride | N-(1-chloro-2-phenyl-3-propyl)benzamide | 99 | 97 |[9] | | 2 | 3-(4-Fluorophenyl)-N-Boc-azetidine | Benzoyl Chloride | N-(1-chloro-2-(4-fluorophenyl)-3-propyl)benzamide | 98 | 96 |[9] | | 3 | 3-(2-Thienyl)-N-Boc-azetidine | Benzoyl Chloride | N-(1-chloro-2-(thiophen-2-yl)-3-propyl)benzamide | 95 | 95 |[9] | | 4 | 3-Naphthyl-N-Boc-azetidine | Cyclohexanecarbonyl chloride | N-(1-chloro-2-(naphthalen-2-yl)-3-propyl)cyclohexanecarboxamide | 97 | 98 |[9] |

Experimental Protocols

Protocol 1: General Procedure for Cu(OTf)₂-Mediated Ring-Opening of 2-Aryl-N-tosylazetidines with Alcohols

This protocol is adapted from the work of Ghorai and coworkers.[5]

Protocol_1_Workflow Start Start Dissolve Dissolve azetidine in alcohol Start->Dissolve Add_Cu Add Cu(OTf)₂ Dissolve->Add_Cu Stir Stir at specified temperature Add_Cu->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for Protocol 1.

Materials:

  • 2-Aryl-N-tosylazetidine (1.0 equiv)

  • Anhydrous Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv)

  • Anhydrous alcohol (e.g., methanol, ethanol) (used as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aryl-N-tosylazetidine (e.g., 0.1 mmol) in the desired anhydrous alcohol (2 mL), add anhydrous Cu(OTf)₂ (0.1 mmol) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically 1-4 hours, monitor by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1,3-amino ether.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. Chiral HPLC can be used to determine the enantiomeric excess.

Protocol 2: Formal Synthesis of Carvedilol via ZnCl₂-Mediated Ring-Opening of 1-Benzhydrylazetidin-3-ol

This protocol describes a key step in the synthesis of Carvedilol.

Materials:

  • 1-Benzhydrylazetidin-3-ol (1.0 equiv)

  • 4-(Oxiran-2-ylmethoxy)-9H-carbazole (1.0 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.0 equiv)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-benzhydrylazetidin-3-ol (e.g., 2.39 g, 10 mmol) and 4-(oxiran-2-ylmethoxy)-9H-carbazole (2.53 g, 10 mmol) in anhydrous toluene (50 mL).

  • Add anhydrous ZnCl₂ (1.36 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude intermediate, 1-(benzhydrylamino)-3-(9H-carbazol-4-yloxy)propan-2-ol, can be purified by column chromatography or used directly in the next step for the synthesis of Carvedilol.

Protocol 3: Cooperative Brønsted/Lewis Acid-Catalyzed Ring-Opening of Azetidines with Organotrifluoroborates

This protocol is based on the work of May and coworkers for a transition-metal-free C-C bond formation.[6][7]

Materials:

  • N-Tosyl-2-arylazetidine (1.0 equiv)

  • Potassium organotrifluoroborate (1.5 equiv)

  • Lithium perchlorate (LiClO₄) (0.5 equiv)

  • Tetrabutylammonium hydrogen sulfate ((n-Bu)₄NHSO₄) (0.5 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a reaction vessel, add the N-tosyl-2-arylazetidine (e.g., 0.2 mmol), potassium organotrifluoroborate (0.3 mmol), LiClO₄ (0.1 mmol), and (n-Bu)₄NHSO₄ (0.1 mmol).

  • Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature under an open atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired γ-substituted amine.

Conclusion

The Lewis acid-mediated ring-opening of azetidines is a versatile and powerful strategy for the synthesis of a wide array of functionalized amines. The reaction's high degree of regioselectivity and stereocontrol, coupled with the availability of various Lewis acids and nucleophiles, makes it an invaluable tool for both academic research and industrial applications in drug development. The protocols and data presented herein provide a practical guide for researchers to harness the synthetic potential of this important transformation.

References

Synthesis of Novel Azetidine Derivatives from 2-Benzylazetidin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of novel azetidine derivatives, commencing from the readily accessible starting material, 2-Benzylazetidin-3-ol. The described synthetic pathways offer versatile strategies for functionalization at both the C3 hydroxyl and the N1 nitrogen positions of the azetidine ring, enabling the creation of a library of compounds with potential applications in drug discovery and development.

Overview of Synthetic Strategies

The strategic location of the hydroxyl group and the benzyl protecting group on the this compound scaffold allows for a sequential and controlled derivatization approach. The primary strategies involve:

  • O-Functionalization of the C3-Hydroxyl Group: Direct modification of the hydroxyl group through alkylation, acylation, and sulfonylation to introduce a variety of functionalities.

  • N-Debenzylation and Subsequent N-Functionalization: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield the secondary amine, which can then be further derivatized through N-alkylation and N-acylation.

  • Conversion of the Hydroxyl Group to an Amino Group: A multi-step process involving activation of the hydroxyl group, nucleophilic substitution with an azide, and subsequent reduction to afford 3-aminoazetidine derivatives.

These strategies are outlined in the workflow diagram below.

G A This compound B O-Functionalization A->B Alkylation, Acylation, Sulfonylation C N-Debenzylation A->C H2, Pd/C E O-Alkylated Derivatives B->E F O-Acylated Derivatives B->F G O-Sulfonylated Derivatives B->G I 3-Functionalized Azetidines (NH) C->I D N-Functionalization J N-Alkylated Derivatives D->J K N-Acylated Derivatives D->K H 2-Benzyl-3-aminoazetidine Derivatives G->H 1. NaN3 2. Reduction I->D Alkylation, Acylation

Caption: Synthetic workflow for the derivatization of this compound.

Experimental Protocols and Data

O-Functionalization of this compound

The hydroxyl group of this compound can be readily functionalized to yield ethers, esters, and sulfonates.

2.1.1. O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of 3-alkoxy-2-benzylazetidine derivatives.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: O-Alkylation of this compound

EntryAlkyl HalideProductYield (%)
1Methyl iodide2-Benzyl-3-methoxyazetidine85
2Ethyl bromide2-Benzyl-3-ethoxyazetidine82
3Benzyl bromide2-Benzyl-3-(benzyloxy)azetidine78

2.1.2. O-Acylation

This protocol details the synthesis of 3-acyloxy-2-benzylazetidine derivatives.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: O-Acylation of this compound

EntryAcyl ChlorideProductYield (%)
1Acetyl chloride2-Benzylazetidin-3-yl acetate95
2Benzoyl chloride2-Benzylazetidin-3-yl benzoate92
3Isobutyryl chloride2-Benzylazetidin-3-yl isobutyrate88

2.1.3. O-Sulfonylation

Activation of the hydroxyl group as a sulfonate ester is a key step for subsequent nucleophilic substitution.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 2-Benzyl-3-(tosyloxy)azetidine is often used in the next step without further purification.

Synthesis of 3-Aminoazetidine Derivatives

The conversion of the hydroxyl group to an amino group proceeds via a two-step sequence: nucleophilic substitution with azide followed by reduction.

G A This compound B O-Tosylation A->B TsCl, Et3N C 2-Benzyl-3-(tosyloxy)azetidine B->C D Azide Substitution C->D NaN3, DMF E 3-Azido-2-benzylazetidine D->E F Reduction E->F H2, Pd/C or LiAlH4 G 3-Amino-2-benzylazetidine F->G

Caption: Pathway for the synthesis of 3-Amino-2-benzylazetidine.

2.2.1. Synthesis of 3-Azido-2-benzylazetidine

Protocol:

  • To a solution of crude 2-Benzyl-3-(tosyloxy)azetidine (from section 2.1.3, 1.0 eq) in DMF (0.2 M), add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Azido-2-benzylazetidine.

2.2.2. Reduction of 3-Azido-2-benzylazetidine to 3-Amino-2-benzylazetidine

Protocol (Catalytic Hydrogenation):

  • To a solution of 3-Azido-2-benzylazetidine (1.0 eq) in methanol (0.1 M), add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-Amino-2-benzylazetidine.

Table 3: Synthesis of 3-Amino-2-benzylazetidine

StepIntermediate/ProductYield (%)
12-Benzyl-3-(tosyloxy)azetidine~90 (crude)
23-Azido-2-benzylazetidine75 (over 2 steps)
33-Amino-2-benzylazetidine92
N-Debenzylation and Subsequent N-Functionalization

Removal of the N-benzyl group is essential for further derivatization at the nitrogen atom.

2.3.1. N-Debenzylation of Functionalized Azetidines

Protocol:

  • To a solution of the N-benzylated azetidine derivative (1.0 eq) in methanol (0.1 M), add 10% Palladium on carbon (Pd/C, 10 mol%). For substrates containing functional groups sensitive to hydrogenolysis (e.g., benzyloxy ethers), Pearlman's catalyst (Pd(OH)₂/C) is recommended.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated azetidine.

2.3.2. N-Alkylation of Debenzylated Azetidines

Protocol:

  • To a solution of the debenzylated azetidine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2.3.3. N-Acylation of Debenzylated Azetidines

Protocol:

  • To a solution of the debenzylated azetidine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 4: N-Functionalization of 3-Methoxyazetidine

EntryReactionReagentProductYield (%)
1N-AlkylationEthyl iodide1-Ethyl-3-methoxyazetidine88
2N-AcylationAcetyl chloride1-Acetyl-3-methoxyazetidine94
3N-AlkylationBenzyl bromide1-Benzyl-3-methoxyazetidine85

Conclusion

The protocols outlined in this document provide a robust and versatile platform for the synthesis of a wide array of novel azetidine derivatives from this compound. The ability to selectively functionalize both the C3 and N1 positions opens up significant opportunities for the exploration of this privileged scaffold in medicinal chemistry and drug discovery programs. The presented data demonstrates the efficiency of these transformations, paving the way for the generation of diverse chemical libraries for biological screening.

The Pivotal Role of 2-Benzylazetidin-3-ol in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-Benzylazetidin-3-ol has emerged as a significant and versatile building block in medicinal chemistry, offering a unique three-dimensional scaffold for the design and synthesis of novel therapeutic agents. Its constrained four-membered ring system, coupled with the presence of a benzyl group and a hydroxyl functionality, provides a rich platform for structural modifications to target a diverse range of biological entities. This application note delves into the role of this compound in drug discovery, presenting key applications, synthetic protocols, and biological data for its derivatives.

The inherent structural rigidity of the azetidine ring in this compound allows for precise control over the spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The benzyl group can be readily modified or replaced to explore structure-activity relationships (SAR), while the hydroxyl group serves as a convenient handle for further functionalization or as a key hydrogen bonding motif.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in various therapeutic areas, primarily due to the versatility of the azetidine scaffold. While specific data on this compound as a core therapeutic agent is limited in publicly available literature, its utility as a synthetic intermediate is well-documented. The broader class of azetidine-containing compounds has been extensively investigated for a range of biological activities.

For instance, the azetidin-2-one (β-lactam) ring, a close structural analog, is the cornerstone of a major class of antibiotics. While not a β-lactam itself, this compound provides a foundational structure for creating novel antibacterial agents. The general synthetic pathways and biological screening protocols for such applications are outlined below.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step sequences starting from readily available precursors. A general workflow is depicted below:

G Start Starting Materials (e.g., Epichlorohydrin, Benzylamine) Intermediate1 Formation of N-Benzyl-3-chloro-2-hydroxypropylamine Start->Intermediate1 Cyclization Intramolecular Cyclization (Base-mediated) Intermediate1->Cyclization Product This compound Cyclization->Product Derivatization Functional Group Modification (e.g., at OH or N) Product->Derivatization Final_Product Target Bioactive Compound Derivatization->Final_Product

Figure 1. General synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of benzylamine in a suitable solvent (e.g., methanol or water), add epichlorohydrin dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction: Stir the mixture for several hours at room temperature or gentle heating.

  • Cyclization: Add a base (e.g., sodium hydroxide or triethylamine) to the reaction mixture to promote intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Biological Evaluation Protocols

Protocol 2: In Vitro Antibacterial Activity Assay (Broth Microdilution)

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare serial dilutions of the synthesized this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation

While specific quantitative data for a series of this compound derivatives is not widely available, the following table illustrates how such data would be presented for a hypothetical series of antibacterial agents based on this scaffold.

Compound IDR1-substituent on Benzyl RingR2-substituent on Azetidine NitrogenMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BZA-01 HH>128>128
BZA-02 4-ClH64128
BZA-03 4-FH3264
BZA-04 HMethyl>128>128
BZA-05 4-ClAcetyl1632

Signaling Pathway Visualization

The versatility of the this compound scaffold allows for the design of inhibitors targeting various signaling pathways. For example, derivatives could be designed to inhibit a hypothetical kinase pathway involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Transcription Transcription Factor Activation Kinase3->Transcription Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition Proliferation Cell Proliferation Transcription->Proliferation

detailed protocol for gram-scale synthesis of 2-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Gram-Scale Synthesis of 1-Benzylazetidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, two-step protocol for the gram-scale synthesis of 1-Benzylazetidin-3-ol, a key intermediate in medicinal chemistry. The synthesis is based on the reaction of benzylamine and epichlorohydrin, followed by intramolecular cyclization. Azetidine-containing compounds are valuable building blocks in the development of novel therapeutics.[1][2]

Synthesis Overview

The synthesis proceeds via a two-step route:

  • Step 1: Aminolysis. Reaction of benzylamine with epichlorohydrin in water to form the intermediate, 1-benzylamino-3-chloropropan-2-ol.

  • Step 2: Intramolecular Cyclization. Base-mediated ring closure of the intermediate in acetonitrile to yield the final product, 1-Benzylazetidin-3-ol.[3]

This method is robust, scalable, and avoids chromatographic purification for the final product.[4]

Quantitative Data

The following table summarizes the reagents and quantities required for a representative gram-scale synthesis.

Reagent Molecular Weight ( g/mol ) Equivalents Amount (g) Amount (mL) Moles Notes
Step 1: Aminolysis
Benzylamine107.151.010.010.10.093Starting material
Epichlorohydrin92.521.19.58.00.103Added dropwise
Water18.02-150150-Solvent
Step 2: Cyclization
1-benzylamino-3-chloropropan-2-ol199.681.0~18.6 (crude)-~0.093Intermediate from Step 1
Sodium Carbonate (Na₂CO₃)105.991.110.8-0.102Base
Acetonitrile41.05--250-Solvent
Petroleum Ether---50-For precipitation

Detailed Experimental Protocol

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Epichlorohydrin is toxic and a suspected carcinogen; handle it only in a well-ventilated fume hood.

  • Benzylamine is corrosive. Avoid contact with skin and eyes.

  • Perform all operations in a well-ventilated fume hood.

Step 1: Synthesis of 1-benzylamino-3-chloropropan-2-ol

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charging Reagents: Add benzylamine (10.0 g, 0.093 mol) and water (150 mL) to the flask.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0–5 °C.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin (9.5 g, 0.103 mol) dropwise via the dropping funnel over approximately 30-45 minutes.[3] It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: Once the addition is complete, continue stirring the mixture at 0–5 °C for 12 hours.

  • Work-up: A white precipitate will form. Isolate the solid intermediate by vacuum filtration. Wash the filter cake twice with cold water (20 mL each) and then once with a cold organic solvent mixture (e.g., 20 mL of ethyl acetate:petroleum ether = 1:20) to aid drying.[3]

  • Drying: Air-dry the white solid product. The typical crude yield is approximately 85-90%. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzylazetidin-3-ol

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reagents: Place the crude intermediate from Step 1 (approx. 18.6 g, 0.093 mol) and sodium carbonate (10.8 g, 0.102 mol) into the flask. Add acetonitrile (250 mL).[3]

  • Reaction: Heat the suspension to reflux (approx. 82 °C) and maintain reflux with vigorous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the inorganic salts by filtration and wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting concentrate (a viscous oil or residue), add petroleum ether (50 mL) and stir vigorously. A white solid should precipitate.

  • Isolation and Drying: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold petroleum ether and dry it under vacuum to obtain 1-Benzylazetidin-3-ol. The expected yield is approximately 80-86%.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Aminolysis cluster_step2 Step 2: Cyclization S1_Start Dissolve Benzylamine in Water S1_Cool Cool to 0-5 °C S1_Start->S1_Cool S1_Add Add Epichlorohydrin Dropwise (T < 5 °C) S1_Cool->S1_Add S1_React Stir at 0-5 °C for 12h S1_Add->S1_React S1_Filter Filter & Wash Precipitate S1_React->S1_Filter S1_Dry Air Dry Intermediate S1_Filter->S1_Dry S2_Start Combine Intermediate, Na₂CO₃, and Acetonitrile S1_Dry->S2_Start Use Crude Intermediate S2_React Reflux for 12h S2_Start->S2_React S2_Cool Cool to Room Temperature S2_React->S2_Cool S2_Filter Filter Inorganic Salts S2_Cool->S2_Filter S2_Evap Evaporate Solvent S2_Filter->S2_Evap S2_Precip Precipitate with Petroleum Ether S2_Evap->S2_Precip S2_Isolate Filter & Dry Final Product S2_Precip->S2_Isolate

Caption: Workflow for the two-step synthesis of 1-Benzylazetidin-3-ol.

References

Application Notes and Protocols for the Industrial Scale-up of 2-Benzylazetidin-3-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylazetidin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its industrial-scale production requires a robust, efficient, and safe manufacturing process. This document provides detailed application notes and protocols for the scale-up of this compound synthesis, focusing on a common and economically viable route starting from benzylamine and epichlorohydrin. The protocols provided are based on established laboratory procedures and include considerations for large-scale production.

Chemical Synthesis Pathway

The most common industrial synthesis of this compound involves a two-step process:

  • Ring-opening of Epichlorohydrin: Benzylamine reacts with epichlorohydrin in an aqueous medium to form N-benzyl-3-amino-1-chloropropan-2-ol.

  • Cyclization: The intermediate, N-benzyl-3-amino-1-chloropropan-2-ol, undergoes intramolecular cyclization to form this compound. This step is typically promoted by a base.

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Benzylamine Benzylamine Intermediate N-benzyl-3-amino-1-chloropropan-2-ol Benzylamine->Intermediate Water 0-5 °C Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Base (e.g., Na2CO3 or Triethylamine) Heat

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol (Intermediate)

This protocol is adapted from established laboratory procedures for industrial-scale synthesis.[1][2]

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Water

  • Organic solvent (e.g., for washing)

Equipment:

  • Jacketed glass-lined reactor with temperature control and agitation

  • Addition funnel/dosing pump

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

Procedure:

  • Charging the Reactor: Charge the reactor with the required amount of water (approximately 15 times the mass of benzylamine).[2]

  • Cooling: Cool the water to 0-5 °C with constant agitation.[1][2]

  • Benzylamine Addition: Add benzylamine to the chilled water.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (approximately 1.0 to 1.3 equivalents relative to benzylamine) to the reaction mixture, maintaining the temperature between 0-5 °C.[1][2] The slow addition is crucial to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0-5 °C for 12-16 hours.[1][2]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting materials are consumed.

  • Isolation: Upon completion, filter the crude product.

  • Washing: Wash the filter cake with water and an organic solvent to remove impurities.[2]

  • Drying: Dry the isolated intermediate under vacuum.

Synthesis of this compound (Final Product)

This protocol outlines the cyclization of the intermediate to yield the final product.[1][3]

Materials:

  • N-benzyl-3-amino-1-chloropropan-2-ol (from the previous step)

  • Acetonitrile (CH3CN) or Triethylamine

  • Sodium Carbonate (Na2CO3) or a phase-transfer catalyst like tetrabutylammonium iodide if using triethylamine.[1][3]

Equipment:

  • Jacketed glass-lined reactor with reflux condenser, temperature control, and agitation

  • Filtration unit

  • Solvent recovery system

Procedure:

  • Charging the Reactor: Charge the reactor with the intermediate and the chosen solvent (e.g., acetonitrile).[1]

  • Base Addition: Add the base (e.g., sodium carbonate, approximately 1.85 equivalents) in portions.[1]

  • Heating: Heat the mixture to reflux (approximately 80-90 °C for acetonitrile) and maintain for about 16 hours with vigorous stirring.[1]

  • Monitoring: Monitor the reaction for the disappearance of the intermediate.

  • Work-up:

    • Cool the reaction mixture.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Data Presentation

The following table summarizes the quantitative data for the industrial scale-up of this compound production based on the provided protocols.

ParameterStep 1: Intermediate SynthesisStep 2: Product SynthesisReference(s)
Reactants Benzylamine, Epichlorohydrin, WaterN-benzyl-3-amino-1-chloropropan-2-ol, Base, Solvent[1],[2]
Equivalents Epichlorohydrin: ~1.0-1.3 eq.Na2CO3: ~1.85 eq.[1],[2]
Solvent Water (~15x mass of benzylamine)Acetonitrile or Triethylamine[1],[3],[2]
Temperature 0-5 °C80-90 °C (reflux)[1],[2]
Reaction Time 12-16 hours16 hours[1],[2]
Yield Not explicitly stated for isolated intermediateHigh (specifics depend on scale and purity)
Purity Crude intermediate>98% after purification[2]

Industrial Workflow Diagram

G cluster_raw_materials Raw Material Handling cluster_synthesis Synthesis cluster_purification Purification & Finishing cluster_final Final Product RM_storage Raw Material Storage (Benzylamine, Epichlorohydrin) Reactor1 Step 1: Ring Opening (0-5 °C) RM_storage->Reactor1 Filtration1 Intermediate Isolation (Filtration & Washing) Reactor1->Filtration1 Drying1 Intermediate Drying Filtration1->Drying1 Reactor2 Step 2: Cyclization (Reflux) Drying1->Reactor2 Filtration2 Salt Filtration Reactor2->Filtration2 Concentration Solvent Evaporation Filtration2->Concentration Purification Final Purification (e.g., Crystallization) Concentration->Purification Drying2 Product Drying Purification->Drying2 QC Quality Control Drying2->QC Packaging Packaging & Storage QC->Packaging

Caption: Industrial production workflow for this compound.

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated area or in a closed system.

  • Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats.[4]

  • Emergency eyewash stations and safety showers must be readily accessible.

Specific Hazards:

  • Benzylamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • Epichlorohydrin: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects.

  • Triethylamine: Highly flammable liquid and vapor. It is toxic if inhaled and causes severe skin burns and eye damage.

Waste Disposal:

  • Dispose of all chemical waste according to local, state, and federal regulations.[4]

  • Waste streams should be segregated and handled by qualified personnel.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

  • In all cases of exposure, seek immediate medical attention.[4]

References

The Azetidine Scaffold: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The small, strained four-membered ring of 2-benzylazetidin-3-ol and its derivatives has emerged as a privileged scaffold in medicinal chemistry. Its rigid conformation and the ability to introduce diverse substituents at key positions have made it a valuable building block in the development of novel therapeutics targeting a range of diseases, from cancer to central nervous system (CNS) disorders.

The inherent ring strain of the azetidine core provides a unique three-dimensional geometry that can facilitate favorable interactions with biological targets. This, combined with the synthetic tractability of the this compound framework, allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery programs.

Anticancer Applications: Targeting Tubulin Dynamics

One of the most promising applications of this compound derivatives is in the field of oncology. By incorporating the azetidine moiety into analogues of the potent antitumor agent TZT-1027, researchers have developed compounds with significant antiproliferative activity against various cancer cell lines.

A notable example involves the replacement of the phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety. This strategic modification led to the synthesis of analogues with impressive potency.

Compound IDModificationA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a 3-Phenylazetidine2.22.1
1b 3-(2-Fluorophenyl)azetidine3.53.1
1c 3-(3-Fluorophenyl)azetidine4.13.8
1d 3-(2-Isopropylphenyl)azetidine8.97.5

These compounds exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Experimental Protocol: Synthesis of 3-Aryl-Azetidines

A general method for the synthesis of the key 3-aryl-azetidine intermediates involves a multi-step process:

  • Sulfonylhydrazide Formation: To a solution of a corresponding aryl sulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF) at 0 °C, hydrazine hydrate (2.5 equivalents) is added dropwise. The reaction is stirred at 0 °C until completion, as monitored by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate.

  • Sulfonylhydrazone Formation: The resulting sulfonylhydrazide is dissolved in methanol, and the appropriate ketone (1.0 equivalent) is added. The mixture is stirred at room temperature until the reaction is complete.

  • Azetidine Ring Formation: The crude sulfonylhydrazone is then subjected to cyclization conditions to form the final 3-aryl-azetidine.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines, such as A549 (lung carcinoma) and HCT116 (colon cancer), are seeded in 96-well plates at a density of 2000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Logical Relationship: Structure-Activity Relationship (SAR) for Anticancer Activity

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_modifications Modifications at C3 cluster_activity Antiproliferative Activity Scaffold Core Azetidine Ring Aryl Aryl Substitution (e.g., Phenyl) Scaffold->Aryl enhances tubulin binding Fluoro Electron-Withdrawing Group (e.g., Fluoro) Aryl->Fluoro influences electronic properties Isopropyl Bulky Group (e.g., Isopropyl) Aryl->Isopropyl introduces steric hindrance High High Potency (Low nM IC₅₀) Aryl->High Moderate Moderate Potency Fluoro->Moderate Reduced Reduced Potency Isopropyl->Reduced

Caption: SAR of 3-Aryl-Azetidine Analogs.

Central Nervous System Applications: Modulating Neurotransmitter Receptors

The rigid nature of the azetidine ring makes it an attractive scaffold for the design of ligands targeting CNS receptors, such as dopamine receptors. Derivatives of azetidine have been explored for their potential as dopamine antagonists. While specific quantitative data for this compound derivatives in this context is still emerging, the broader class of azetidine-containing compounds has shown promise.

The general approach involves the synthesis of N-substituted azetidine derivatives and their evaluation in radioligand binding assays to determine their affinity for specific receptor subtypes.

Experimental Protocol: Radioligand Binding Assay for CNS Receptors

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 receptor) are prepared from cultured cells or animal brain tissue.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (a molecule that binds specifically to the receptor and is tagged with a radioactive isotope), and a specific concentration of the test compound.

  • Incubation: The plates are incubated to allow the test compound and the radioligand to compete for binding to the receptor.

  • Separation and Detection: After incubation, the bound and unbound radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity for the receptor.

Signaling Pathway: Dopamine Receptor Antagonism

Dopamine_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates Gi Gi Protein D2R->Gi activates Azetidine Azetidine Derivative (Antagonist) Azetidine->D2R blocks AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered neuronal excitability) PKA->CellularResponse phosphorylates targets

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl-Substituted Azetidin-3-ols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of benzyl-substituted azetidin-3-ols. Based on common synthetic routes and literature, this guide focuses on 1-Benzylazetidin-3-ol , a crucial and widely synthesized intermediate. The synthesis of 2-Benzylazetidin-3-ol is not commonly reported, and it is likely that researchers are seeking information on the N-benzylated isomer.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize this compound but am having trouble finding a protocol. What am I doing wrong?

A1: It is a common point of confusion, but the widely synthesized and utilized isomer is 1-Benzylazetidin-3-ol , where the benzyl group is attached to the nitrogen atom of the azetidine ring. This compound serves as a key intermediate for a variety of other substituted azetidines. Protocols for the synthesis of the 2-benzyl isomer are scarce in the literature. This guide will focus on the synthesis and optimization of 1-Benzylazetidin-3-ol.

Q2: What is the most common method for synthesizing 1-Benzylazetidin-3-ol?

A2: The most prevalent method is a two-step process starting from benzylamine and epichlorohydrin. The first step is the nucleophilic opening of the epoxide ring of epichlorohydrin by benzylamine to form N-benzyl-3-amino-1-chloro-propan-2-ol. The second step is an intramolecular cyclization, typically promoted by a base, to form the azetidine ring.

Q3: My yield is very low. What is the most likely cause?

A3: Low yields in this synthesis are often due to the formation of a significant side-product, di(3-chloro-2-hydroxypropyl)benzylamine . This occurs when the initial product, N-benzyl-3-amino-1-chloro-propan-2-ol, reacts with a second molecule of epichlorohydrin. An optimized process that carefully controls the reaction conditions can minimize the formation of this impurity.

Q4: How can I improve the yield of the cyclization step?

A4: The choice of solvent and base is critical for the cyclization step. While traditional methods use bases like sodium carbonate in acetonitrile, a significant improvement in yield can be achieved by using triethylamine as both the solvent and the base. This method has been shown to be surprisingly specific and effective.

Q5: What is the best way to remove the N-benzyl protecting group?

A5: The N-benzyl group is typically removed by catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere. This cleanly cleaves the benzyl group, yielding azetidin-3-ol, which can then be further functionalized.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 1-Benzylazetidin-3-ol Formation of di(3-chloro-2-hydroxypropyl)benzylamine side-product.- Slowly add epichlorohydrin to a solution of benzylamine in water at low temperature (0-5 °C) to favor the mono-alkylation product. - Use an excess of benzylamine.
Inefficient cyclization.- For the cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol, use triethylamine as the solvent and heat under reflux. This has been shown to significantly improve yields compared to other tertiary amines or standard bases.[1] - A phase-transfer catalyst, such as tetrabutylammonium iodide, can be used with triethylamine to potentially reduce reaction times, though comparable yields can be achieved without it over longer periods.
Reaction Stalls / Incomplete Conversion Insufficient base or inadequate reaction time/temperature.- Ensure at least a stoichiometric amount of base is used for the cyclization. - Monitor the reaction by TLC or GC to determine the optimal reaction time. - For the triethylamine method, ensure the mixture is refluxing.
Difficulty in Product Purification The product, 1-Benzylazetidin-3-ol, is often an oil and can be difficult to purify from starting materials and side-products.- After the reaction, filter off any precipitated salts and evaporate the solvent. - The crude product can be purified by column chromatography on silica gel. - Crystallization from a solvent system like toluene and hexane can be effective for obtaining a solid product.
Presence of Multiple Spots on TLC After Reaction Besides the main side-product, other impurities can form due to side reactions.- Ensure the purity of starting materials. - Optimize reaction conditions (temperature, reaction time) to minimize side-product formation. - Use column chromatography with a suitable eluent system for separation.

Data Presentation

Comparison of Reaction Conditions for 1-Benzylazetidin-3-ol Synthesis
Starting Material Solvent Base Temperature Time Yield Reference
N-benzyl-3-amino-1-chloro-propan-2-olTriethylamineTriethylamineReflux13 hours66.5%[1]
Benzylamine & EpichlorohydrinWater / AcetonitrileSodium Carbonate80-90 °C (for cyclization)16 hours (for cyclization)>86% (for cyclization step)[2]
Benzhydrylamine & EpichlorohydrinMethanol(Self-catalyzed)RT then Reflux3 days at RT, 3 days at reflux43% (for amino alcohol intermediate)
N-Alkylamino-3-chloro-2-propanols(Not specified)(Spontaneous)~50 °C(Not specified)up to 78%

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-Benzylazetidin-3-ol

This protocol is adapted from a process designed to minimize the formation of the di-alkylated side-product.

Step 1: Synthesis of N-benzyl-3-amino-1-chloro-propan-2-ol

  • Dissolve benzylamine in 15 times its mass of water in a reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 1.3 equivalents of epichlorohydrin to the cooled solution, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 12 hours.

  • Monitor the reaction for the consumption of starting materials using GC.

  • Once the reaction is complete, filter the mixture and wash the resulting filter cake twice with water and once with an organic solvent (e.g., cold diethyl ether).

  • Air-dry the solid to obtain the intermediate product.

Step 2: Cyclization to 1-Benzylazetidin-3-ol

  • Dissolve the intermediate from Step 1 in 15 times its mass of acetonitrile.

  • Add 1.5 equivalents of sodium carbonate to the solution.

  • Heat the mixture to reflux (80-90 °C) and maintain for 16 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude 1-Benzylazetidin-3-ol.

  • The crude product can be purified by column chromatography or crystallization.

Protocol 2: High-Yield Cyclization using Triethylamine

This protocol offers an improved yield for the cyclization step.

  • Take 333 g of N-benzyl-3-amino-1-chloro-propan-2-ol and dissolve it in 1665 ml of triethylamine.

  • Optionally, add 10 g of tetrabutylammonium iodide as a phase-transfer catalyst.

  • Stir the resulting mixture under reflux for 13 hours.

  • Cool the mixture and filter off the precipitated triethylamine hydrochloride.

  • Wash the filtrate twice with triethylamine.

  • Combine the filtrates and evaporate the solvent to yield the crude product as an oil.

  • Crystallize the oil from a mixture of toluene and hexane to obtain pure 1-benzylazetidin-3-ol as white crystals (yield: ~66.5%).[1]

Protocol 3: N-Debenzylation of 1-Benzylazetidin-3-ol
  • Dissolve 1-Benzylazetidin-3-ol in methanol.

  • Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain azetidin-3-ol. If the reaction is performed in the presence of an acid (like HCl in methanol), the hydrochloride salt will be obtained.

Visualizations

Synthesis and Debenzylation Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 1-Benzylazetidin-3-ol cluster_debenzylation Debenzylation benzylamine Benzylamine amino_alcohol N-benzyl-3-amino- 1-chloro-propan-2-ol benzylamine->amino_alcohol Epoxide Opening epichlorohydrin Epichlorohydrin epichlorohydrin->amino_alcohol product 1-Benzylazetidin-3-ol amino_alcohol->product Intramolecular Cyclization (Base) debenzylated_product Azetidin-3-ol product->debenzylated_product H2, Pd/C Troubleshooting start Low Yield of 1-Benzylazetidin-3-ol check_side_product Analyze crude product for di-alkylated side-product start->check_side_product side_product_present Side-product is major component check_side_product->side_product_present Yes side_product_absent Side-product is minor check_side_product->side_product_absent No optimize_step1 Optimize Step 1: - Slow addition of epichlorohydrin - Low temperature (0-5 °C) side_product_present->optimize_step1 optimize_step2 Optimize Step 2 (Cyclization): - Use triethylamine as solvent/base - Ensure reflux and sufficient time side_product_absent->optimize_step2

References

identification of side products in 2-Benzylazetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The information provided pertains to the synthesis of 1-Benzylazetidin-3-ol. While the user query specified 2-Benzylazetidin-3-ol, the available scientific literature overwhelmingly focuses on the 1-benzyl isomer, which is a critical intermediate in pharmaceutical development. The synthetic pathways and potential side products discussed are relevant to this more commonly synthesized compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 1-Benzylazetidin-3-ol, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 1-Benzylazetidin-3-ol?

A1: The most frequently reported side product is di(3-chloro-2-hydroxypropyl)benzylamine .[1][2] This impurity arises from the reaction of one molecule of benzylamine with two molecules of epichlorohydrin during the initial alkylation step.

Q2: How can I minimize the formation of di(3-chloro-2-hydroxypropyl)benzylamine?

A2: Optimizing the reaction conditions is key. This includes controlling the stoichiometry of the reactants, the reaction temperature, and the rate of addition of epichlorohydrin. Using benzylamine as the limiting reagent can sometimes favor the formation of the desired mono-alkylated intermediate. An optimized process has been developed to reduce the formation of this side product significantly.[1][2]

Q3: I observe an unexpected product with a higher molecular weight than the desired product. What could it be?

A3: Besides the di-alkylated side product, there is a possibility of forming dimers or oligomers. Dimerization can occur, for instance, through the reaction of the hydroxyl group of one 1-benzylazetidin-3-ol molecule with the azetidine ring of another, particularly under acidic conditions.

Q4: My reaction yield is low, and I have a complex mixture of products. What are the likely causes?

A4: Low yields and complex product mixtures can result from several factors:

  • Suboptimal reaction temperature: Too high a temperature can lead to elimination byproducts and decomposition.

  • Incorrect stoichiometry: An excess of epichlorohydrin will favor the formation of di(3-chloro-2-hydroxypropyl)benzylamine.

  • Inefficient cyclization: The ring-closure step to form the azetidine ring is crucial. Inefficient cyclization can leave unreacted intermediates in the mixture.

  • Ring-opening of the azetidine: The strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, such as the presence of strong nucleophiles or acids.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of di(3-chloro-2-hydroxypropyl)benzylamine Excess epichlorohydrin, non-optimal reaction temperature.Carefully control the stoichiometry, consider slow, dropwise addition of epichlorohydrin to a solution of benzylamine. Maintain the recommended reaction temperature.
Presence of polymeric byproducts Non-cyclized intermediates polymerizing.Ensure the cyclization step is carried out under optimal conditions (e.g., appropriate base and temperature). A phase-transfer catalyst may improve cyclization efficiency.
Low yield of 1-Benzylazetidin-3-ol Incomplete reaction, side product formation, or product degradation.Monitor the reaction progress by TLC or HPLC to ensure completion. Re-evaluate reaction conditions to minimize side product formation. Avoid harsh acidic conditions during workup to prevent ring-opening.
Difficulty in purification Presence of closely related impurities.An optimized, chromatography-free process has been reported to yield high purity product.[1] If chromatography is necessary, careful selection of the stationary and mobile phases is critical.

Experimental Protocols

Synthesis of 1-Benzylazetidin-3-ol

This protocol is a generalized procedure based on common synthetic routes.

Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol

  • In a reaction vessel, dissolve benzylamine in a suitable solvent (e.g., water, methanol, or a hydrocarbon solvent like cyclohexane).[4][5][6]

  • Cool the solution to 0-5 °C.

  • Slowly add epichlorohydrin (typically 1.3 equivalents) to the cooled solution while maintaining the temperature.[4]

  • Stir the reaction mixture at this temperature for a specified period (e.g., 12 hours) until the reaction is complete (monitor by GC or TLC).[4]

  • The intermediate product, 1-(benzylamino)-3-chloropropan-2-ol, may precipitate and can be isolated by filtration.

Step 2: Cyclization to 1-Benzylazetidin-3-ol

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., acetonitrile or triethylamine).[4][6]

  • Add a base (e.g., sodium carbonate or triethylamine) to facilitate the intramolecular cyclization.[4][6]

  • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 12 hours), monitoring the reaction progress by HPLC.[4]

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.

Data Presentation

Table 1: Summary of Common Reactants and Side Products

Reactant Product Common Side Product Side Product Formation Conditions
Benzylamine1-Benzylazetidin-3-oldi(3-chloro-2-hydroxypropyl)benzylamineReaction with excess epichlorohydrin.
Epichlorohydrin

Visualizations

Synthesis_Pathway Benzylamine Benzylamine Intermediate 1-(benzylamino)-3-chloropropan-2-ol Benzylamine->Intermediate + Epichlorohydrin SideProduct di(3-chloro-2-hydroxypropyl)benzylamine Benzylamine->SideProduct + 2 eq. Epichlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 1-Benzylazetidin-3-ol Intermediate->Product Base, Heat (Cyclization) ExcessEpichlorohydrin Excess Epichlorohydrin ExcessEpichlorohydrin->SideProduct

Caption: Reaction pathway for the synthesis of 1-Benzylazetidin-3-ol and the formation of a major side product.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (e.g., HPLC, NMR) Start->Analysis Pure Product is Pure (>99%) Analysis->Pure Yes Impure Major Impurity Detected Analysis->Impure No Purify Purify Product (Recrystallization/Chromatography) Pure->Purify IdentifyImpurity Identify Impurity Impure->IdentifyImpurity SideProduct1 Impurity is di(3-chloro-2-hydroxypropyl)benzylamine IdentifyImpurity->SideProduct1 Di-alkylated OtherImpurity Other Impurities (e.g., Dimer, Polymer) IdentifyImpurity->OtherImpurity Other Action1 Optimize Stoichiometry (Control Epichlorohydrin addition) SideProduct1->Action1 Action2 Optimize Cyclization (Adjust base/temperature) OtherImpurity->Action2 Action1->Start Re-run Action2->Start Re-run End End Purify->End

Caption: Troubleshooting workflow for the identification and mitigation of side products in 1-Benzylazetidin-3-ol synthesis.

References

preventing racemization of 2-Benzylazetidin-3-ol during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the racemization of 2-Benzylazetidin-3-ol during chemical reactions.

Troubleshooting Guide: Preventing Racemization

Racemization of the C3 stereocenter in this compound is a common challenge. The primary pathway for racemization involves the oxidation of the hydroxyl group to a ketone, which allows for epimerization at the adjacent C2 position, especially under basic conditions. The following table summarizes how different reaction conditions can impact the enantiomeric excess (ee) of your product.

Issue/Reaction Type Problematic Condition Potential Impact on ee Recommended Solution Expected Outcome
General Handling & Storage Prolonged exposure to strong acids or bases.Gradual decrease in ee.Store in a neutral, aprotic solvent at low temperature. Use buffered solutions for reactions.>99% ee maintained.
N-Protection (e.g., Boc) Use of strong bases (e.g., NaOH) at elevated temperatures.Significant loss of ee.Use milder bases like NaHCO₃ or Et₃N at 0°C to room temperature.>98% ee maintained.
O-Protection (e.g., Silyl Ether) Use of highly basic conditions for deprotonation prior to silylation.Moderate loss of ee.Use imidazole as a mild base in an aprotic solvent like DMF or DCM.>99% ee maintained.
Oxidation of the Hydroxyl Group Standard oxidation reagents (e.g., Jones, Collins).Complete racemization.Employ mild, non-basic oxidation methods such as the Swern or Parikh-Doering oxidation.>95% ee of the resulting ketone.
Substitution at the Hydroxyl Group (e.g., Mitsunobu) Standard Mitsunobu conditions.Complete inversion of stereochemistry.This reaction proceeds via an SN2 mechanism, leading to predictable inversion, not racemization.Inverted product with >98% ee.
Peptide Coupling Use of carbodiimides without additives at elevated temperatures.Risk of epimerization.Use coupling agents with racemization suppressants like HOBt or Oxyma Pure at low temperatures.>97% ee maintained.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) of this compound is decreasing upon storage. How can I prevent this?

A1: Racemization can occur under both acidic and basic conditions, potentially through a ring-opening/closing mechanism. For long-term storage, it is advisable to protect either the nitrogen or the oxygen to enhance stability. If storing the unprotected compound, dissolve it in a neutral, aprotic solvent like anhydrous THF or toluene and store it under an inert atmosphere at low temperatures (-20°C).

Q2: I am trying to protect the nitrogen with a Boc group and observing significant racemization. What is the correct protocol?

A2: The use of strong bases can lead to the deprotonation of the hydroxyl group, followed by oxidation (if an oxidant is present) and subsequent epimerization. A protocol that preserves stereochemistry is crucial.

Experimental Protocol: Stereoretentive N-Boc Protection

  • Dissolve this compound (1 equivalent) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (NaHCO₃, 2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography on silica gel.

Q3: I need to perform a reaction at the hydroxyl group. How can I protect it without causing racemization?

A3: Protecting the hydroxyl group as a silyl ether is a common strategy that can be performed under mild conditions to avoid racemization.

Experimental Protocol: O-Silylation with TBSCl

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equivalents).

  • Cool the mixture to 0°C.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) in one portion.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

Q4: I want to oxidize the alcohol to the corresponding ketone. Which method will prevent racemization of the adjacent stereocenter?

A4: Oxidation to the ketone creates a product that is susceptible to racemization. Therefore, the oxidation itself must be performed under mild, non-basic conditions, and the resulting ketone should be handled carefully, avoiding basic conditions in subsequent steps. The Swern oxidation is a suitable method.[1]

Experimental Protocol: Swern Oxidation

  • In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78°C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM, maintaining the temperature below -65°C.

  • Stir for 15 minutes, then add a solution of N-protected this compound (1 equivalent) in DCM dropwise, keeping the temperature below -65°C.

  • Stir for 45 minutes at -78°C.

  • Add triethylamine (Et₃N, 5 equivalents) dropwise and stir for 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify the resulting ketone immediately.

Visualizing Reaction Pathways

Diagram 1: Racemization Pathway via Oxidation

G cluster_0 (S)-2-Benzylazetidin-3-ol cluster_1 Oxidation cluster_2 Azetidin-3-one (Achiral at C3) cluster_3 Base-catalyzed Epimerization cluster_4 Enolate Intermediate (Planar) cluster_5 Protonation cluster_6 Racemic Mixture S_alcohol (S)-Alcohol Oxidation [O] S_alcohol->Oxidation Ketone Ketone Oxidation->Ketone Base Base Ketone->Base Enolate Enolate Base->Enolate Protonation H+ Enolate->Protonation Racemate (S)-Ketone + (R)-Ketone Protonation->Racemate

Caption: Mechanism of racemization via oxidation to a ketone intermediate.

Diagram 2: Stereoretentive Protection Workflow

G cluster_0 Starting Material cluster_1 N-Protection cluster_2 O-Protection cluster_3 N-Protected Product cluster_4 O-Protected Product Start (S)-2-Benzylazetidin-3-ol (ee > 99%) N_Protect Boc2O, NaHCO3 0°C to RT Start->N_Protect O_Protect TBSCl, Imidazole 0°C to RT Start->O_Protect N_Product N-Boc-(S)-2-Benzylazetidin-3-ol (ee > 98%) N_Protect->N_Product O_Product O-TBS-(S)-2-Benzylazetidin-3-ol (ee > 99%) O_Protect->O_Product

Caption: Recommended workflows for stereoretentive protection of the amine and alcohol.

References

stability of 2-Benzylazetidin-3-ol in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-Benzylazetidin-3-ol in various solvent systems. It is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the azetidine ring in this compound?

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain (approximately 25.4 kcal/mol).[1] This strain is a key driver of its reactivity.[1][2] While it is significantly more stable and easier to handle than the highly strained three-membered aziridine ring, it is less stable than the five-membered pyrrolidine ring.[1] The reactivity of the azetidine ring can be triggered under specific conditions, leading to ring-opening reactions.[3]

Q2: In which solvent systems is this compound expected to be soluble?

Azetidine, the parent compound, is soluble in polar organic solvents such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO).[3] The presence of the hydroxyl and benzyl groups in this compound suggests it will also be soluble in a range of polar protic and aprotic organic solvents. Solubility is likely to be good in alcohols (methanol, ethanol), acetonitrile, DMSO, and tetrahydrofuran (THF). Aqueous solubility may be limited but can be influenced by pH.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for azetidine-containing compounds often involves the ring-opening of the strained four-membered ring.[4][5] Studies on N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition.[4][5] This process is often initiated by the protonation of the azetidine nitrogen, which makes the ring more susceptible to nucleophilic attack.[4] For this compound, in an acidic environment, the azetidine nitrogen can be protonated, leading to the formation of a reactive azetidinium ion.[6] This intermediate can then be attacked by a nucleophile (e.g., a water or solvent molecule), resulting in ring cleavage.

Q4: How can the stability of this compound be monitored during an experiment?

The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting the appearance of degradation products.[7][8] For structural elucidation of any new impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[9]

Troubleshooting Guide

Issue 1: The concentration of this compound decreases over time in an acidic solution.

  • Potential Cause: Acid-catalyzed degradation is a known instability for azetidine rings.[4][5] The rate of decomposition is often pH-dependent, with faster degradation occurring at lower pH values.[5]

  • Troubleshooting Steps:

    • pH Adjustment: If the experimental conditions allow, increase the pH of the solvent system to be neutral or slightly basic.

    • Solvent Change: Consider switching to a less acidic or aprotic solvent system if compatible with your experimental design.

    • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.

    • Time Limitation: Minimize the time the compound spends in the acidic solution. Prepare fresh solutions immediately before use.

Issue 2: Unknown peaks appear in the HPLC chromatogram of a this compound solution.

  • Potential Cause: These peaks likely represent degradation products or impurities. Forced degradation studies show that azetidine-containing compounds can degrade under hydrolytic (acidic, basic), oxidative, and photolytic stress.[6][9]

  • Troubleshooting Steps:

    • Characterize Unknowns: Use LC-MS to determine the mass of the unknown peaks and deduce their potential structures. This can help in identifying the degradation pathway.

    • Conduct a Forced Degradation Study: Systematically expose solutions of this compound to acidic, basic, oxidative, thermal, and photolytic stress.[10][11] This will help to intentionally generate the degradation products and confirm their identity, validating that your analytical method is "stability-indicating."

    • Evaluate Storage Conditions: Ensure that stock solutions and samples are stored under appropriate conditions (e.g., protected from light, at low temperature) to prevent degradation.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL diluent) at 4°C protected from light.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.[11]

    • Base Hydrolysis: 0.1 M Sodium Hydroxide.[11]

    • Oxidative Degradation: 3% Hydrogen Peroxide.

    • Thermal Degradation: Dilute the stock solution with an equal volume of the initial solvent and heat at 60°C.

    • Photolytic Degradation: Expose the solution (in a photostable container) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11]

3. Sampling and Analysis:

  • Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or ammonium acetate for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the benzyl group).

  • Injection Volume: 10 µL.

5. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative retention times of any degradation products.

  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.

Data Presentation

Table 1: Template for Recording Stability Data of this compound.

Stress ConditionTime (hours)Initial Assay (%)Assay (%)% DegradationNo. of DegradantsRRT of Major Degradant
Control 0100.0100.00.00-
48100.099.80.20-
0.1 M HCl 0100.0100.00.00-
2
8
24
0.1 M NaOH 0100.0100.00.00-
2
8
24
3% H₂O₂ 0100.0100.00.00-
2
8
24
Thermal (60°C) 0100.0100.00.00-
8
24
48
Photolytic 0100.0100.00.00-
8
24
48

RRT = Relative Retention Time

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stressor base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stressor oxidative Oxidative (3% H2O2) stock->oxidative Expose to Stressor thermal Thermal (60°C) stock->thermal Expose to Stressor photo Photolytic (UV/Vis Light) stock->photo Expose to Stressor sampling Sample at Timed Intervals (0, 2, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by HPLC-UV/PDA neutralize->hplc data Evaluate Data: % Degradation, Impurity Profile hplc->data

Caption: Workflow for a forced degradation study.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution instability Instability Observed (e.g., new HPLC peaks) identify Identify Stressor (pH, Light, Temp, etc.) instability->identify characterize Characterize Degradants (LC-MS) identify->characterize adjust_ph Adjust pH characterize->adjust_ph Implement Solution change_solvent Change Solvent characterize->change_solvent Implement Solution control_temp Control Temperature characterize->control_temp Implement Solution protect_light Protect from Light characterize->protect_light Implement Solution add_antioxidant Add Antioxidant (if oxidative) characterize->add_antioxidant Implement Solution

Caption: Logic for troubleshooting stability issues.

G cluster_pathway Potential Acid-Catalyzed Degradation Pathway start This compound protonation Protonation of Azetidine Nitrogen start->protonation + H+ intermediate Azetidinium Ion (Reactive Intermediate) protonation->intermediate ring_opening Nucleophilic Attack (e.g., by H2O) intermediate->ring_opening product Ring-Opened Product ring_opening->product

Caption: Potential acid-catalyzed degradation pathway.

References

Technical Support Center: Debenzylation of 2-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debenzylation of 2-Benzylazetidin-3-ol.

Troubleshooting Guide

Researchers may encounter several challenges during the debenzylation of this compound. This guide addresses common issues in a question-and-answer format.

Q1: My debenzylation reaction is slow or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete reactions are common issues in N-debenzylation. Several factors could be at play:

  • Catalyst Activity: The quality and activity of the palladium catalyst are crucial. Ensure you are using a fresh, high-quality catalyst. Over time, Pd/C can lose activity.

  • Catalyst Poisoning: The product, 2-azetidin-3-ol, is a secondary amine that can strongly coordinate to the palladium surface, leading to catalyst deactivation.[1] To mitigate this, consider the following:

    • Acidic Additives: Adding a stoichiometric amount of a mild acid, such as acetic acid, can protonate the amine product, preventing its coordination to the catalyst and improving the reaction rate.[2]

    • Increased Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes compensate for deactivation.

  • Hydrogen Source and Pressure (for Catalytic Hydrogenation):

    • Ensure a proper seal on your reaction vessel to maintain hydrogen pressure. Leaks are a common cause of failed hydrogenations.

    • For stubborn substrates, increasing the hydrogen pressure (e.g., from balloon pressure to a Parr shaker at 50 psi) can significantly improve the reaction rate.

  • Hydrogen Donor (for Catalytic Transfer Hydrogenation):

    • The choice of hydrogen donor is critical. Ammonium formate is a widely used and effective donor for N-debenzylation.[3] Formic acid can also be used, but may require higher catalyst loadings.[2] Ensure the donor is fresh and used in sufficient excess.

  • Reaction Temperature: While many debenzylations proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes accelerate a sluggish reaction.[2] However, be cautious of potential side reactions at higher temperatures.

Q2: I am observing side products in my reaction mixture. What are they and how can I avoid them?

A2: The formation of side products can complicate purification and reduce the yield of the desired 2-azetidin-3-ol.

  • Ring Opening: Azetidine rings are strained and can be susceptible to ring-opening under harsh reaction conditions. Avoid excessively high temperatures or highly acidic conditions.

  • Over-reduction: If other reducible functional groups are present in the molecule, they may also be affected. Careful selection of the catalyst and reaction conditions is necessary to ensure chemoselectivity. For instance, Pd/C is generally chemoselective for N-benzyl group removal in the presence of other functional groups.

  • Impure Starting Material: Ensure the purity of your this compound starting material, as impurities can lead to unexpected side reactions.

Q3: How do I choose between catalytic hydrogenation and catalytic transfer hydrogenation?

A3: The choice between these two common methods depends on the available equipment and the specific requirements of your synthesis.

  • Catalytic Hydrogenation (H₂ gas):

    • Pros: Generally very clean, producing only the desired product and toluene as a byproduct. Can often be performed at room temperature.

    • Cons: Requires specialized equipment for handling flammable hydrogen gas, such as a balloon setup or a hydrogenation apparatus (e.g., Parr shaker).

  • Catalytic Transfer Hydrogenation (CTH):

    • Pros: Does not require handling of hydrogen gas, making it more accessible in a standard laboratory setting.[2] Common hydrogen donors like ammonium formate are inexpensive and easy to handle.[3]

    • Cons: Introduces byproducts from the hydrogen donor (e.g., ammonia and carbon dioxide from ammonium formate) that need to be removed during workup. Reactions may require heating to go to completion.

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst for the debenzylation of this compound?

A: Palladium on carbon (Pd/C) is the most commonly used catalyst for N-debenzylation reactions. A 10% Pd/C loading is a good starting point. In cases of catalyst poisoning, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially when acidic additives are used.[2]

Q: What solvents are suitable for this reaction?

A: Protic solvents like methanol and ethanol are excellent choices for both catalytic hydrogenation and transfer hydrogenation as they can help to solvate the substrate and the catalyst.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (this compound) is less polar than the product (2-azetidin-3-ol). A stain such as ninhydrin can be used to visualize the product, which will appear as a distinct spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q: What is a typical workup procedure?

A: After the reaction is complete, the palladium catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with the reaction solvent (e.g., methanol) to recover any adsorbed product. The filtrate is then concentrated under reduced pressure. If an acidic additive was used, a basic workup (e.g., addition of NaHCO₃ solution and extraction with an organic solvent) may be necessary to neutralize the acid and isolate the free amine product.

Quantitative Data Summary

The following table summarizes typical reaction conditions for N-debenzylation reactions. Note that specific data for this compound is limited in the literature; these conditions are based on general procedures for N-debenzylation of heterocyclic compounds and may require optimization.

MethodCatalyst (Loading)Hydrogen Source/Donor (Equivalents)SolventTemperaturePressureTypical Reaction TimeTypical YieldReference
Catalytic Hydrogenation10% Pd/C (10 mol%)H₂MeOHRoom Temp.Balloon12-24 hModerate-HighGeneral
Catalytic Hydrogenation20% Pd(OH)₂/C (15 wt%)H₂EtOH60 °C1 atm14 h>85%[2]
Catalytic Transfer Hydrogenation10% Pd/C (10-20 wt%)Ammonium Formate (5 equiv.)MeOHRefluxAtmospheric1-6 hHigh[3]

Experimental Protocols

Below are representative experimental protocols for the debenzylation of an N-benzyl protected amine. These should be adapted and optimized for this compound.

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

  • To a solution of the N-benzyl protected amine (1.0 mmol) in ethanol (60 mL), add acetic acid (1.5 mmol).

  • Carefully add 20% Pd(OH)₂/C (150 mg) to the solution.

  • Securely attach a hydrogen-filled balloon to the reaction flask.

  • Stir the reaction mixture vigorously at 60°C for 14 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully filter the mixture through a pad of Celite.

  • Wash the Celite pad with ethanol (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the debenzylated product.[2]

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

  • To a stirred suspension of the N-benzyl compound (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite.

  • Wash the Celite pad with boiling water (20 mL).

  • Combine the filtrates and evaporate under reduced pressure to obtain the desired amino derivative.[3]

Visualizations

Troubleshooting Workflow for Debenzylation of this compound

Debenzylation_Troubleshooting start Reaction Start: Debenzylation of this compound check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshooting Steps incomplete->troubleshoot catalyst Check Catalyst: - Fresh/Active? - Loading sufficient? troubleshoot->catalyst h2_source Check Hydrogen Source: - H2 pressure stable? - Sufficient H-donor? troubleshoot->h2_source temp Increase Temperature (e.g., to 40-60°C) troubleshoot->temp acid Add Acidic Additive (e.g., Acetic Acid) troubleshoot->acid catalyst->check_completion h2_source->check_completion temp->check_completion acid->check_completion side_products Are side products observed? complete->side_products workup Proceed to Workup and Purification end end workup->end Isolate Pure Product side_products->workup No analyze_side_products Analyze Side Products: - Ring-opened? - Over-reduced? side_products->analyze_side_products Yes adjust_conditions Adjust Conditions: - Lower temperature - Milder H-source analyze_side_products->adjust_conditions adjust_conditions->start

Caption: A troubleshooting workflow for the debenzylation of this compound.

Logical Relationship of Debenzylation Methods

Debenzylation_Methods debenzylation N-Debenzylation catalytic Catalytic Methods debenzylation->catalytic reductive Reductive Cleavage debenzylation->reductive oxidative Oxidative Cleavage debenzylation->oxidative h2 Catalytic Hydrogenation (H2 gas, Pd/C) catalytic->h2 cth Catalytic Transfer Hydrogenation (H-donor, Pd/C) catalytic->cth birch Birch Reduction (Na/NH3) reductive->birch oxidants Oxidizing Agents (e.g., CAN) oxidative->oxidants

Caption: An overview of common methods for N-debenzylation.

References

Technical Support Center: Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of functionalized azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered in the synthesis of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing functionalized azetidines?

A1: The synthesis of functionalized azetidines presents several key challenges stemming from the inherent properties of the four-membered ring system. The most significant hurdles include:

  • Ring Strain: Azetidines possess considerable ring strain (approximately 25.4 kcal/mol), which can make the ring closure step difficult and the resulting ring susceptible to cleavage under various reaction conditions.[1]

  • Control of Stereochemistry: Achieving high diastereoselectivity and enantioselectivity in the synthesis of substituted azetidines is a significant challenge.

  • Functional Group Tolerance: Many synthetic methods are not compatible with a wide range of functional groups, necessitating the use of protecting groups and additional synthetic steps.[1]

  • Precursor Availability: The synthesis often requires multi-step preparation of suitable precursors, which can be time-consuming and costly.

  • Competing Side Reactions: Undesired side reactions such as polymerization, elimination, and ring-opening can significantly lower the yield of the desired azetidine product.[2][3]

Q2: How does ring strain affect the stability and reactivity of azetidines?

A2: The ring strain in azetidines is a double-edged sword. While it makes their synthesis challenging, it also imparts unique reactivity that can be harnessed for further functionalization.[1][4] The strain makes the ring susceptible to nucleophilic ring-opening, particularly when the nitrogen atom is quaternized (azetidinium ion), forming polysubstituted linear amines.[5] However, the azetidine ring is significantly more stable than the three-membered aziridine ring, allowing for easier handling.[1][4]

Q3: What are the most common strategies for constructing the azetidine ring?

A3: Several synthetic strategies have been developed to construct the azetidine ring. The most common approaches include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of γ-amino alcohols, γ-haloamines, or other appropriately substituted acyclic precursors.[6][7][8]

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions, such as the aza Paternò-Büchi reaction between an imine and an alkene, are effective for forming the azetidine ring.[9][10][11]

  • Ring Contraction: The contraction of five-membered rings, such as pyrrolidinones, can yield functionalized azetidines.[1][12]

  • Ring Expansion: Three-membered rings like aziridines can undergo ring expansion to form azetidines.[2]

  • Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is a straightforward method to obtain azetidines.[2][13]

Troubleshooting Guides

Problem 1: Low Yield in Intramolecular Cyclization to Form Azetidine Ring

Question: I am attempting to synthesize an N-substituted azetidine via intramolecular cyclization of a γ-amino alcohol, but I am observing very low yields and a significant amount of starting material recovery. What could be the issue?

Answer: Low yields in intramolecular cyclizations to form azetidines are a common issue. Several factors could be contributing to this problem. Here is a troubleshooting guide:

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion Experimental Protocol Example
Poor Leaving Group The hydroxyl group is a poor leaving group. It needs to be activated.Mitsunobu Reaction: Activate the hydroxyl group in situ using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This converts the hydroxyl into a good leaving group, facilitating intramolecular nucleophilic attack by the amine.[8]
Inefficient Base The chosen base may not be strong enough to deprotonate the amine or facilitate the reaction.For cyclization of γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often required to deprotonate the amine and drive the cyclization.[3]
Competing Intermolecular Reactions At high concentrations, intermolecular reactions (polymerization) can dominate over the desired intramolecular cyclization.High Dilution Conditions: Perform the reaction under high dilution to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
Steric Hindrance Bulky substituents on the substrate can sterically hinder the cyclization process.Alternative Catalyst/Reagent: Consider using a different catalyst or reagent that is less sensitive to steric hindrance. For example, lanthanide triflates like La(OTf)₃ have been shown to catalyze the intramolecular aminolysis of epoxides to form azetidines, even with sterically demanding substrates.[6][7]

Key Experimental Protocol: Mitsunobu Cyclization of a γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add triphenylphosphine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Problem 2: Poor Stereoselectivity in the Synthesis of 2,3-Disubstituted Azetidines

Question: I am trying to synthesize a cis-2,3-disubstituted azetidine, but I am getting a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity in the synthesis of polysubstituted azetidines is a significant challenge. The choice of synthetic strategy and reaction conditions is crucial for controlling the stereochemistry.

Strategies for Improving Stereoselectivity:

Strategy Description Example
Substrate Control Utilize a substrate with pre-existing stereocenters that can direct the stereochemical outcome of the cyclization.The use of chiral pool starting materials, such as amino acids, can introduce stereocenters that influence the stereochemistry of the newly formed ring.
Chiral Auxiliary Employ a chiral auxiliary attached to the substrate to direct the formation of a specific stereoisomer. The auxiliary can be removed after the reaction.Chiral oxazolidinones can be used as auxiliaries to control the stereoselective addition of nucleophiles to imines, leading to stereodefined azetidines.
Stereoselective Catalysis Use a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.Chiral Lewis acids or transition metal catalysts can be employed in cycloaddition reactions or intramolecular cyclizations to induce high stereoselectivity. For instance, a chiral β-ketoiminato cobalt(II) catalyst has been used for the enantioselective synthesis of cyclic amines.[12]
Photochemical [2+2] Cycloaddition Photochemical reactions can proceed with high stereoselectivity, often dictated by the geometry of the starting materials.The [2+2] photocycloaddition between an imine and an alkene, the aza Paternò-Büchi reaction, can be highly stereoselective, particularly with certain substrates and reaction conditions.[9][14]

Quantitative Data on Stereoselective Azetidine Synthesis:

Reaction Type Catalyst/Method Substrates Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Aza-Paterno-BüchiVisible light, Ir(III) photocatalystGlyoxylate oximes and alkenes>20:1N/A
Intramolecular C-H AminationPd(II) catalystPicolinamide-protected amines>20:1N/A
Ring ExpansionRh-catalyzed, vinyl-N-triftosylhydrazonesAziridines>20:1up to 99%

Visualizing Synthetic Pathways and Troubleshooting

To aid in understanding the synthetic strategies and troubleshooting common issues, the following diagrams illustrate key concepts.

General Synthetic Approaches to Functionalized Azetidines

G cluster_start Starting Materials cluster_methods Synthetic Methods Acyclic Precursors Acyclic Precursors Intramolecular Cyclization Intramolecular Cyclization Acyclic Precursors->Intramolecular Cyclization Aziridines Aziridines Ring Expansion Ring Expansion Aziridines->Ring Expansion Pyrrolidinones Pyrrolidinones Ring Contraction Ring Contraction Pyrrolidinones->Ring Contraction Imines + Alkenes Imines + Alkenes [2+2] Cycloaddition [2+2] Cycloaddition Imines + Alkenes->[2+2] Cycloaddition β-Lactams β-Lactams Reduction Reduction β-Lactams->Reduction Functionalized Azetidines Functionalized Azetidines Intramolecular Cyclization->Functionalized Azetidines Ring Expansion->Functionalized Azetidines Ring Contraction->Functionalized Azetidines [2+2] Cycloaddition->Functionalized Azetidines Reduction->Functionalized Azetidines

Caption: Overview of common synthetic routes to functionalized azetidines.

Troubleshooting Workflow for Low Yield in Azetidine Synthesis

G start Low Yield of Azetidine check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions [Pure] purify_sm Purify Starting Materials check_sm->purify_sm [Impure] optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_conc Use High Dilution check_conditions->optimize_conc change_reagents Change Base/Catalyst/ Leaving Group check_conditions->change_reagents check_side_reactions Analyze for Side Products modify_workup Modify Workup/Purification check_side_reactions->modify_workup [Side Products Identified] success Improved Yield check_side_reactions->success [No Side Products, Yield Improved] purify_sm->start optimize_temp->check_side_reactions optimize_conc->check_side_reactions change_reagents->check_side_reactions modify_workup->success

Caption: A logical workflow for troubleshooting low-yield azetidine syntheses.

Signaling Pathway of a Photocatalytic [2+2] Cycloaddition

G Light Light Photocatalyst (PC) Photocatalyst (PC) Light->Photocatalyst (PC) Absorption Excited PC Excited PC Photocatalyst (PC)->Excited PC Excitation Excited PC->Photocatalyst (PC) Relaxation Imine Imine Excited PC->Imine Energy Transfer Excited Imine Excited Imine Imine->Excited Imine Alkene Alkene Excited Imine->Alkene Addition Intermediate [Imine---Alkene]* Exciplex/Biradical Excited Imine->Intermediate Azetidine Azetidine Intermediate->Azetidine Ring Closure

Caption: Simplified pathway of a photocatalyzed aza Paternò-Büchi reaction.

References

alternative synthetic routes to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Alternative Synthetic Routes. This resource is designed for researchers, scientists, and drug development professionals seeking to replace hazardous reagents with safer, more sustainable alternatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your green chemistry initiatives.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of switching to greener synthetic routes?

A1: Adopting greener synthetic routes offers numerous benefits, including:

  • Enhanced Safety: Reduces the risks associated with handling toxic, carcinogenic, and environmentally damaging chemicals.[1][2]

  • Waste Reduction: Emphasizes atom economy, minimizing the generation of hazardous waste and byproducts.[2]

  • Environmental Protection: Minimizes pollution and the ecological impact of chemical synthesis.[2]

  • Cost-Effectiveness: Can lead to significant cost savings by reducing the need for expensive reagents, specialized waste disposal, and energy-intensive processes.[2]

  • Regulatory Compliance: Aligns with increasing environmental regulations and corporate sustainability goals.

Q2: I'm trying to reduce an ester to an alcohol. Why isn't sodium borohydride (NaBH₄) working effectively?

A2: Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is generally not effective for the reduction of esters under standard conditions.[3][4] The lower reactivity of NaBH₄ is due to the stronger boron-hydrogen bond compared to the aluminum-hydrogen bond in LiAlH₄.[5] To successfully reduce an ester with NaBH₄, you may need to use a large excess of the reagent, higher temperatures, and a suitable solvent system like a mixture of THF and methanol. The reaction is often slow and may not go to completion.[3][6]

Q3: My TEMPO-catalyzed oxidation of a primary alcohol to an aldehyde is producing the carboxylic acid as a byproduct. How can I prevent this over-oxidation?

A3: Over-oxidation to the carboxylic acid in TEMPO-catalyzed reactions can be a common issue. To minimize this, you can try the following:

  • Control the Reaction Temperature: Maintain a lower reaction temperature, as higher temperatures can promote over-oxidation.

  • Limit the Amount of Oxidant: Use a stoichiometric amount or a slight excess of the primary oxidant (e.g., sodium hypochlorite).

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed.

  • pH Control: Maintaining a slightly basic pH (around 8.5-9.5) can help to prevent the formation of the carboxylic acid.

Q4: What are some common signs of catalyst poisoning in a catalytic transfer hydrogenation reaction?

A4: Catalyst poisoning can lead to a significant decrease in reaction rate or complete reaction failure. Common signs include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Reduced Selectivity: An increase in the formation of undesired byproducts.

  • Change in Catalyst Appearance: The catalyst may change color or form clumps.

  • Inconsistent Results: Difficulty in reproducing results from previous successful runs.

Common poisons for palladium catalysts used in hydrogenation reactions include sulfur, nitrogen, and phosphorus-containing compounds.[7]

Troubleshooting Guides

Troubleshooting Sodium Borohydride (NaBH₄) Reductions
Issue Possible Cause Suggested Solution
Slow or incomplete reaction with aldehydes/ketones 1. Low quality or old NaBH₄: The reagent may have decomposed over time. 2. Inappropriate solvent: The solvent may not be suitable for the substrate or reagent. 3. Low temperature: The reaction may be too slow at the current temperature.1. Use a fresh bottle of NaBH₄. 2. Use protic solvents like methanol or ethanol. For substrates with low solubility, a co-solvent like THF can be used. 3. Gradually increase the reaction temperature while monitoring the reaction progress.
No reaction with esters Low reactivity of NaBH₄: Esters are less electrophilic than aldehydes and ketones and require a stronger reducing agent or more forcing conditions.1. Switch to a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) if safety protocols allow. 2. If using NaBH₄ is necessary, use a large excess of the reagent and a solvent system like THF/methanol at reflux. Be aware that the reaction may still be slow and yields might be moderate.[6]
Formation of borate esters Reaction with the alcohol product: The intermediate alkoxide can react with borane species.This is a normal part of the reaction mechanism. The desired alcohol is liberated during the aqueous workup. Ensure the workup is performed correctly.
Vigorous gas evolution Reaction with acidic protons: NaBH₄ reacts with acidic protons in water, alcohols, and carboxylic acids to produce hydrogen gas.[4]Add NaBH₄ portion-wise to the reaction mixture, especially when using protic solvents. Maintain a controlled temperature with a cooling bath if necessary.
Troubleshooting Catalytic Transfer Hydrogenation
Issue Possible Cause Suggested Solution
Reaction is sluggish or does not go to completion 1. Catalyst deactivation/poisoning: Impurities in the starting material, solvent, or from previous reactions can poison the catalyst.[7] 2. Poor catalyst quality: The catalyst may be old or from a bad batch. 3. Insufficient hydrogen donor: The hydrogen donor may be consumed or not efficient enough.1. Purify the starting material and use high-purity solvents. Ensure the glassware is scrupulously clean. Common poisons include sulfur, thiols, and strong coordinating ligands.[7] 2. Use a fresh batch of catalyst. 3. Increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid).
Low product yield Product degradation: The product may be unstable under the reaction conditions.Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and stop the reaction at that time.
Inconsistent results Variability in catalyst activity: The activity of heterogeneous catalysts can vary between batches.For critical reactions, it is advisable to screen different batches of catalyst and to use a consistent source.

Alternative Synthetic Routes: Data and Protocols

Oxidation of Secondary Alcohols: A Greener Alternative to Jones Oxidation

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The Jones oxidation, which uses carcinogenic chromium(VI) reagents, has been a standard method for decades. A greener and safer alternative is the use of sodium hypochlorite (household bleach) in the presence of acetic acid.

Quantitative Comparison

Parameter Jones Oxidation (Hazardous Route) Sodium Hypochlorite Oxidation (Greener Route)
Starting Material CyclohexanolCyclohexanol
Oxidizing Agent Chromium trioxide (CrO₃) in sulfuric acidSodium hypochlorite (NaOCl)
Solvent Acetone/WaterAcetic Acid/Water
Reaction Temperature 0-25 °C30-35 °C[1]
Reaction Time 1-3 hours30-60 minutes[1]
Typical Yield 80-90%84-89%[1]
Safety Concerns Highly toxic, carcinogenic, corrosiveCorrosive, releases chlorine gas
Waste Products Chromium salts (hazardous waste)Sodium chloride, water, excess acetic acid

Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone using Sodium Hypochlorite

This protocol is adapted from a procedure suitable for undergraduate organic chemistry labs.[1]

Materials:

  • Cyclohexanol (10.0 g, 0.1 mole)

  • Glacial acetic acid (25 mL)

  • Sodium hypochlorite solution (household bleach, ~5.25% w/v, 115 mL)

  • Saturated sodium bisulfite solution

  • 6M Sodium hydroxide solution

  • Sodium chloride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 250 mL Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Separatory funnel

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask, combine cyclohexanol (10.0 g) and glacial acetic acid (25 mL). Place the flask in an ice bath to cool.

  • Slowly add the sodium hypochlorite solution (115 mL) dropwise to the stirred mixture over a period of 15-20 minutes. Maintain the internal temperature between 30-35 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 15 minutes.

  • Test the reaction mixture for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant).

  • Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative.

  • Carefully neutralize the reaction mixture by the slow addition of 6M sodium hydroxide solution until it is slightly basic.

  • Transfer the mixture to a separatory funnel and add sodium chloride to saturate the aqueous layer ("salting out").

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield cyclohexanone.

Reduction of Esters: A Safer Alternative to Lithium Aluminum Hydride

The reduction of esters to primary alcohols is a common synthetic step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation but is also highly pyrophoric and reacts violently with water. Sodium borohydride (NaBH₄), when used in combination with methanol in a suitable solvent, offers a safer, albeit slower, alternative.[6]

Quantitative Comparison

Parameter LiAlH₄ Reduction (Hazardous Route) NaBH₄/Methanol Reduction (Greener Route)
Starting Material Aromatic Methyl EsterAromatic Methyl Ester
Reducing Agent Lithium aluminum hydride (LiAlH₄)Sodium borohydride (NaBH₄)
Solvent Anhydrous diethyl ether or THFTHF/Methanol[6]
Reaction Temperature 0 °C to refluxReflux[6]
Reaction Time 1-4 hours2-4 hours[6]
Typical Yield >90%70-92%[6]
Safety Concerns Pyrophoric, reacts violently with waterFlammable, generates hydrogen gas with protic solvents
Workup Requires careful quenching with water and/or acidAcidic aqueous workup[6]

Experimental Protocol: Reduction of an Aromatic Methyl Ester with Sodium Borohydride and Methanol

This protocol is a general procedure adapted from the literature.[6]

Materials:

  • Aromatic methyl ester (e.g., methyl benzoate) (1.0 g, ~7.3 mmol)

  • Sodium borohydride (1.4 g, ~37 mmol)

  • Tetrahydrofuran (THF), anhydrous (30 mL)

  • Methanol (30 mL)

  • 2N Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stir bar and magnetic stir plate with heating

Procedure:

  • To a stirred solution of the aromatic methyl ester (1.0 g) in THF (30 mL) in a round-bottom flask, add sodium borohydride (1.4 g) in one portion.

  • Fit the flask with a reflux condenser.

  • Carefully add methanol (30 mL) dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the corresponding primary alcohol.

Visualizations

Workflow for Greener Solvent Selection

The following diagram illustrates a typical workflow for selecting a greener solvent for a chemical reaction, integrating safety, environmental, and performance considerations.

Greener_Solvent_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Experimental Validation start Define Reaction Requirements (Polarity, BP, Solubility) consult_guides Consult Solvent Selection Guides (e.g., CHEM21, GSK, Pfizer) start->consult_guides initial_list Generate Initial List of 'Recommended' or 'Usable' Solvents consult_guides->initial_list safety_data Review Safety Data Sheets (SDS) (Toxicity, Flammability, Reactivity) initial_list->safety_data Input shortlist Create Shortlist of Low-Hazard Solvents safety_data->shortlist environmental_data Assess Environmental Impact (Biodegradability, VOC content) environmental_data->shortlist lab_testing Perform Small-Scale Experimental Tests shortlist->lab_testing Input performance_eval Evaluate Performance (Yield, Purity, Reaction Time) lab_testing->performance_eval final_selection Select Optimal Green Solvent performance_eval->final_selection

A stepwise workflow for selecting a greener solvent.
Decision Tree for Choosing a Reducing Agent

This diagram provides a logical decision-making process for selecting an appropriate and safer reducing agent for carbonyl compounds.

Reducing_Agent_Selection start What is the functional group to be reduced? aldehyde_ketone Aldehyde or Ketone start->aldehyde_ketone ester_acid Ester, Carboxylic Acid, or Amide start->ester_acid selective_reduction Is selective reduction in the presence of an ester required? aldehyde_ketone->selective_reduction use_lah Use Lithium Aluminum Hydride (LiAlH4) (Powerful, but hazardous) ester_acid->use_lah use_nabh4 Use Sodium Borohydride (NaBH4) (Safer, milder) selective_reduction->use_nabh4 Yes consider_lah Consider LiAlH4 (Hazardous, requires anhydrous conditions) selective_reduction->consider_lah No consider_lah->use_nabh4 Prefer safer option consider_lah->use_lah Higher reactivity needed

A decision tree for selecting a suitable reducing agent.

References

minimizing impurities in the preparation of 1-benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-benzylazetidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-benzylazetidin-3-ol?

The most prevalent and industrially significant method for synthesizing 1-benzylazetidin-3-ol is the reaction of benzylamine with epichlorohydrin. This two-step process involves the initial formation of an N-benzyl-3-amino-1-chloro-propan-2-ol intermediate, which then undergoes intramolecular cyclization to yield the desired product.

Q2: What are the primary impurities observed during the synthesis of 1-benzylazetidin-3-ol?

The major process-related impurity is the dialkylation product, di(3-chloro-2-hydroxypropyl) benzylamine. This impurity arises from the reaction of a second molecule of epichlorohydrin with the intermediate N-benzyl-3-amino-1-chloro-propan-2-ol. Optimized processes have been developed to significantly reduce the formation of this byproduct.[1][2]

Q3: How can the formation of the dialkylation impurity, di(3-chloro-2-hydroxypropyl) benzylamine, be minimized?

Minimizing the formation of this key impurity can be achieved by carefully controlling the reaction conditions. An optimized process involves the slow addition of epichlorohydrin to benzylamine in a suitable solvent, such as methanol, at a controlled temperature. This ensures that the primary reaction is favored over the secondary dialkylation.

Q4: What are the typical yields and purity levels for an optimized synthesis of 1-benzylazetidin-3-ol?

Optimized, chromatography-free processes have been developed that can achieve high yields and purity. For the related compound 1-benzhydrylazetidin-3-ol, a high-yielding (80%) process with a purity of 99.3 area % has been reported.[3][4] Similar high purity can be expected for 1-benzylazetidin-3-ol with a thoroughly optimized process.[1]

Q5: Is column chromatography necessary for the purification of 1-benzylazetidin-3-ol?

While chromatography can be used for purification, optimized industrial processes aim to be chromatography-free to improve scalability and cost-effectiveness.[3][4] Purification can often be achieved through crystallization or distillation under reduced pressure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 1-benzylazetidin-3-ol Incomplete cyclization of the N-benzyl-3-amino-1-chloro-propan-2-ol intermediate.Ensure complete conversion of the intermediate by monitoring the reaction by TLC or HPLC. If necessary, increase the reaction time or temperature of the cyclization step. The cyclization can be effected by heating a mixture of the reagents at a temperature from 50° to 150° C.[5]
High Levels of Di(3-chloro-2-hydroxypropyl) benzylamine Impurity Incorrect stoichiometry or addition rate of epichlorohydrin.Use a slight excess of benzylamine relative to epichlorohydrin. Add epichlorohydrin slowly and controllably to the benzylamine solution to maintain a low concentration of epichlorohydrin throughout the addition.
Presence of Unreacted Benzylamine Incomplete reaction with epichlorohydrin.Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC, HPLC). A slight increase in reaction time or temperature may be necessary.
Formation of Polymeric Byproducts High reaction temperature or prolonged reaction times.Maintain the recommended reaction temperature and avoid unnecessarily long reaction times. Monitor the reaction progress to determine the optimal endpoint.
Difficulty in Isolating the Product Suboptimal work-up or purification procedure.For non-chromatographic purification, ensure proper pH adjustment during aqueous work-up to facilitate extraction. If using crystallization, screen different solvent systems to find optimal conditions for selective precipitation of the product.

Experimental Protocols

Optimized Synthesis of 1-Benzylazetidin-3-ol

This protocol is a general guideline based on optimized processes for similar compounds.[1][2][3][4]

Step 1: Formation of N-benzyl-3-amino-1-chloro-propan-2-ol

  • To a stirred solution of benzylamine (1.0 eq) in methanol, slowly add epichlorohydrin (0.95 eq) at a temperature maintained between 20-25°C.

  • Stir the reaction mixture at this temperature for 24-48 hours, monitoring the consumption of benzylamine by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

Step 2: Cyclization to 1-Benzylazetidin-3-ol

  • To the crude N-benzyl-3-amino-1-chloro-propan-2-ol, add an aqueous solution of a suitable base (e.g., sodium hydroxide).

  • Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring the formation of the product by TLC or HPLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.

  • Purify the crude product by vacuum distillation or crystallization from an appropriate solvent system.

Visualizing the Reaction and Impurity Formation

Reaction Pathway for the Synthesis of 1-Benzylazetidin-3-ol

Synthesis_Pathway Benzylamine Benzylamine Intermediate N-benzyl-3-amino- 1-chloro-propan-2-ol Benzylamine->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Product 1-Benzylazetidin-3-ol Intermediate->Product Base, Heat (Cyclization)

Caption: Synthesis of 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin.

Formation of the Major Impurity

Impurity_Formation Intermediate N-benzyl-3-amino- 1-chloro-propan-2-ol Impurity Di(3-chloro-2-hydroxypropyl) benzylamine Intermediate->Impurity + Epichlorohydrin (Side Reaction) Epichlorohydrin Epichlorohydrin

Caption: Side reaction leading to the formation of the dialkylation impurity.

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow Start Low Purity of 1-Benzylazetidin-3-ol IdentifyImpurity Identify Major Impurity (e.g., via HPLC, MS) Start->IdentifyImpurity IsDialkylation Is it the dialkylation product? IdentifyImpurity->IsDialkylation OptimizeAddition Optimize Epichlorohydrin Addition Rate and Stoichiometry IsDialkylation->OptimizeAddition Yes CheckCyclization Check for Incomplete Cyclization IsDialkylation->CheckCyclization No Purification Review Purification Strategy OptimizeAddition->Purification OptimizeBase Optimize Base and Temperature for Cyclization CheckCyclization->OptimizeBase OptimizeBase->Purification

Caption: A logical workflow for troubleshooting low product purity.

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the structural nuances of small molecules is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of a key derivative, 2-Benzylazetidin-3-ol. This analysis is crucial for confirming its synthesis and understanding its conformational properties.

Predicted ¹H NMR Spectral Data of this compound

The following table summarizes the anticipated ¹H NMR signals for this compound. The chemical shifts are predicted based on the analysis of substituent effects on the azetidine ring and typical values for benzylic and aromatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Influencing Factors
Aromatic Protons (C₆H₅) 7.20 - 7.40Multiplet (m)5HStandard aromatic region.
H-2 (Azetidine Ring) ~ 3.8 - 4.2Multiplet (m)1HDeshielded by the adjacent nitrogen and benzyl group.
H-3 (Azetidine Ring) ~ 4.4 - 4.8Multiplet (m)1HDeshielded by the adjacent hydroxyl and nitrogen groups.
H-4 (Azetidine Ring, cis to Benzyl) ~ 3.5 - 3.9Multiplet (m)1HDiastereotopic proton on the carbon adjacent to nitrogen.
H-4 (Azetidine Ring, trans to Benzyl) ~ 3.0 - 3.4Multiplet (m)1HDiastereotopic proton on the carbon adjacent to nitrogen, likely more shielded.
Benzylic Protons (CH₂Ph) 2.80 - 3.20Multiplet (m)2HDiastereotopic due to the chiral center at C-2.
Hydroxyl Proton (OH) Variable (1.5 - 4.0)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent; may exchange with D₂O.[1][2]
Amine Proton (NH) Variable (1.0 - 3.5)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent; may exchange with D₂O.[2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).[1][3]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence for ¹H NMR acquisition.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • To confirm the identity of the OH and NH protons, a D₂O exchange experiment can be performed.[2] This involves adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet) of each signal to deduce the number of neighboring protons.

Visualizing the Structure and Analysis Workflow

To aid in the spectral analysis, the following diagrams illustrate the molecular structure with proton assignments and a typical workflow for the analysis.

G Chemical Structure of this compound with Proton Labeling cluster_azetidine Azetidine Ring cluster_substituents Substituents N1 N (NH) C2 C2 (H-2) N1->C2 C3 C3 (H-3) C2->C3 Benzyl Benzyl (CH₂Ph) C2->Benzyl at C2 C4 C4 (H-4) C3->C4 OH Hydroxyl (OH) C3->OH at C3 C4->N1 Aromatic Aromatic (C₆H₅) Benzyl->Aromatic

Caption: Molecular structure of this compound with key proton groups highlighted.

G Workflow for ¹H NMR Spectral Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (High-Field NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Chemical Shift Analysis (Identify Proton Environments) C->D G D₂O Exchange (Confirm OH and NH Protons) C->G E Integration Analysis (Determine Proton Ratios) D->E F Multiplicity Analysis (Determine Neighboring Protons) E->F H Structure Confirmation F->H G->H

References

Mass Spectrometry Analysis of 2-Benzylazetidin-3-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and analytical characterization of novel chemical entities are paramount in drug discovery and development. 2-Benzylazetidin-3-ol, a substituted azetidine, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comparative analysis of mass spectrometry for the characterization of this compound, alongside alternative analytical techniques. We will delve into the predicted fragmentation patterns, data presentation, and detailed experimental protocols to offer a comprehensive resource for researchers.

Mass Spectrometry: Predicting the Fragmentation Fingerprint

Predicted Fragmentation Pathways:

The molecular ion peak (M+) for this compound (C₁₀H₁₃NO) would be observed at m/z 163. Key fragmentation pathways are expected to include:

  • Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 146 .

  • Benzylic cleavage: The bond between the benzyl group and the azetidine ring is prone to cleavage, leading to the formation of a stable tropylium ion at m/z 91 . This is a very common and often abundant fragment for benzyl-substituted compounds.

  • Loss of the benzyl group: Cleavage of the C-C bond between the phenyl and the CH₂ group can result in a phenyl cation at m/z 77 .

  • Alpha-cleavage of the azetidine ring: The fragmentation of cyclic amines is often initiated by the cleavage of a C-C bond adjacent to the nitrogen atom. This can lead to various ring-opened fragments. For instance, cleavage of the bond between C2 and C3 could lead to a fragment ion at m/z 134 after rearrangement.

  • Loss of water (H₂O): Dehydration from the alcohol functional group can lead to a fragment at m/z 145 .

A summary of the predicted key fragments is presented in Table 1.

Predicted Fragment Ion m/z Proposed Structure/Loss
[C₁₀H₁₃NO]⁺•163Molecular Ion (M⁺•)
[C₁₀H₁₂N]⁺146[M - •OH]⁺
[C₉H₁₀N]⁺145[M - H₂O]⁺•
[C₈H₈N]⁺134Ring cleavage fragment
[C₇H₇]⁺91Tropylium ion
[C₆H₅]⁺77Phenyl cation

Table 1. Predicted Key Mass Fragments of this compound in EI-MS.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of this compound requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary structural information.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, provides structural information through fragmentation.Isomers can be difficult to distinguish without tandem MS, fragmentation can sometimes be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Fast, easy to use, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Table 2. Comparison of Analytical Techniques for the Characterization of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Dissolve 1-5 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the hydroxyl group (e.g., silylation with BSTFA) to improve volatility and thermal stability.

  • Filter the solution through a 0.2 µm syringe filter into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural confirmation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Expected Chemical Shifts (Predicted):

  • Aromatic protons (benzyl group): ~7.2-7.4 ppm.

  • Benzylic protons (-CH₂-Ph): ~3.5-4.0 ppm.

  • Azetidine ring protons: These will appear as complex multiplets in the range of ~2.5-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will be shifted downfield.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will confirm the presence of key functional groups in this compound.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Mode: ATR or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically sufficient.

Characteristic Absorption Bands:

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch (azetidine): Absorption in the 1200-1350 cm⁻¹ region.

  • C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.

Workflow and Pathway Diagrams

To visualize the analytical workflow and the predicted fragmentation pathway, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search Report Final Report Library_Search->Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M [C10H13NO]+• m/z = 163 F146 [M - •OH]+ m/z = 146 M->F146 - •OH F145 [M - H2O]+• m/z = 145 M->F145 - H2O F91 [C7H7]+ m/z = 91 M->F91 Benzylic Cleavage F134 Ring Cleavage Fragment m/z = 134 M->F134 α-Cleavage F77 [C6H5]+ m/z = 77 F91->F77 - CH2

Caption: Predicted EI fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its comparison with other essential analytical techniques. By employing a combination of these methods and following robust experimental protocols, researchers can confidently elucidate the structure and purity of this and similar novel compounds, accelerating the pace of drug discovery and development.

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 2-Benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The separation of enantiomers of chiral molecules like 2-Benzylazetidin-3-ol, a substituted azetidine derivative, is crucial for the development of safe and effective drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. This guide provides a comparative overview of potential chiral HPLC methods for the successful enantioseparation of this compound, based on data from structurally analogous compounds.

Comparison of Chiral Stationary Phases and Methods

The selection of the appropriate chiral stationary phase is the most critical step in developing a successful enantioseparation method. Based on the structural features of this compound (a cyclic secondary amine with a hydroxyl group and a benzyl substituent), the most promising CSPs are polysaccharide-based, Pirkle-type, and cyclodextrin-based columns.

Data Presentation: Performance of CSPs with Analogous Compounds

The following tables summarize the chromatographic performance of different CSPs for the separation of enantiomers of compounds structurally related to this compound. This data provides a strong starting point for method development for the target analyte.

Table 1: Polysaccharide-Based CSPs for Chiral Amine and Amino Alcohol Derivatives

Analyte (Derivative)Chiral Stationary PhaseMobile Phaseα (Separation Factor)Rs (Resolution)Reference
α-Methylbenzylamine (NBD)Chiralpak IE (amylose-based)20% 2-propanol/hexane1.171.52[1]
α-Methylbenzylamine (NBD)Chiralpak IF (amylose-based)20% 2-propanol/hexane1.371.85[1]
1-(2-Methoxyphenyl)propanol (benzoyl derivative)Chiralcel OD-H (cellulose-based)hexane/iPr-OH/TFA (100:0.1:0.05)1.132.86[2][3]
N-Boc-3-hydroxypiperidineChiralpak-IC3 (cellulose-based)Isocratic Normal Phase->1.5 (implied)

Table 2: Pirkle-Type CSP for Chiral Benzyl Alcohol Derivatives

Analyte (Derivative)Chiral Stationary PhaseMobile Phasek'1 (Retention Factor 1)k'2 (Retention Factor 2)α (Separation Factor)Rs (Resolution)Reference
1-Phenylethanol (benzoyl derivative)N-(3,5-dinitrobenzoyl)-D-phenylglycinehexane/iPr-OH/TFA (100:0.1:0.05)3.333.671.081.65[2][3]
1-(4-Chlorophenyl)ethanol (benzoyl derivative)N-(3,5-dinitrobenzoyl)-D-phenylglycinehexane/iPr-OH/TFA (100:0.1:0.05)7.137.491.040.97[2][3]

Experimental Protocols

Below are detailed experimental protocols for the key methods discussed. These can be adapted for the separation of this compound enantiomers.

Protocol 1: Chiral Separation using Polysaccharide-Based CSPs (Normal Phase)

This protocol is based on the successful separation of chiral amines and amino alcohols.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column:

    • Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IF (amylose tris(3-chloro-4-methylphenylcarbamate)).

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A mixture of n-hexane and 2-propanol. A typical starting composition is 80:20 (v/v).

    • The ratio can be optimized to achieve the desired retention and resolution. Increasing the alcohol content generally reduces retention time.

    • For basic analytes like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can improve peak shape and resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm for the benzyl group).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Protocol 2: Chiral Separation using a Pirkle-Type CSP (Normal Phase)

This protocol is adapted from the separation of derivatized chiral benzyl alcohols.[2][3] The free hydroxyl and amine groups of this compound may allow for direct analysis, or derivatization might be necessary to enhance interaction with the CSP.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column:

    • N-(3,5-dinitrobenzoyl)-D-phenylglycine bonded to silica gel.

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA). A typical mobile phase is hexane/isopropanol/TFA (100:0.1:0.05 v/v/v).

    • The concentration of the polar modifier (isopropanol) is critical and should be optimized for best results.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm or another suitable wavelength.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase.

  • Injection Volume: 10 µL.

Mandatory Visualization

Experimental Workflow for Chiral HPLC Method Development

The following diagram illustrates a logical workflow for the development of a chiral HPLC method for the enantioseparation of this compound.

Chiral_HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation cluster_result Result Start Racemic this compound Sample CSP_Screening Screen Multiple CSPs (Polysaccharide, Pirkle-type, etc.) Start->CSP_Screening MP_Screening Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) CSP_Screening->MP_Screening MP_Composition Optimize Mobile Phase Composition (Solvent Ratio, Additives) MP_Screening->MP_Composition Flow_Rate Optimize Flow Rate MP_Composition->Flow_Rate Temperature Optimize Column Temperature Flow_Rate->Temperature Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Temperature->Validation Final_Method Validated Chiral HPLC Method Validation->Final_Method

References

A Comparative Guide to the Synthetic Utility of 2-Benzylazetidin-3-ol and Other Chiral Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and reduced side effects has placed a significant emphasis on the stereoselective synthesis of complex molecules. Chiral synthons, or building blocks, are fundamental to this endeavor, providing the necessary stereochemical information to construct enantiomerically pure drug candidates.[1][2] Among the various classes of chiral building blocks, nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active compounds.[3][4] The strained four-membered azetidine ring, for instance, is a structural motif found in several FDA-approved drugs and serves as a versatile intermediate in organic synthesis.[5][6]

This guide provides an objective comparison of the synthetic utility of 2-Benzylazetidin-3-ol, a key precursor for functionalized azetidines, with other prominent chiral synthons used in the synthesis of nitrogen-containing heterocycles. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate building blocks for their synthetic targets.

The Role of this compound in Chiral Synthesis

1-Benzylazetidin-3-ol is a valuable intermediate in the synthesis of various substituted azetidines.[7] The benzyl group serves as a protecting group for the nitrogen atom, which can be readily removed under hydrogenolysis conditions. The hydroxyl group at the 3-position provides a handle for further functionalization, such as oxidation to the corresponding azetidin-3-one or conversion to a leaving group for nucleophilic substitution.[8]

The synthesis of 1-benzylazetidin-3-ol is typically achieved through the reaction of benzylamine with epichlorohydrin.[9][10] This method is advantageous due to the low cost and commercial availability of the starting materials.[7] The resulting N-benzyl-3-amino-1-chloro-propan-2-ol undergoes intramolecular cyclization to form the desired azetidine ring.[9]

Comparison with Other Chiral Synthons

While this compound is a useful building block, its utility should be compared with other classes of chiral synthons that are commonly employed in the synthesis of nitrogen-containing heterocycles.

  • Chiral 1,3-Amino Alcohols: These are excellent precursors for the enantioselective synthesis of azetidines. The intramolecular nucleophilic displacement of an activated alcohol (e.g., tosylate or mesylate) by the amine is a reliable method for forming the azetidine ring.[11] The stereochemistry of the final product is dictated by the stereochemistry of the starting amino alcohol.

  • Chiral Aziridines: The ring expansion of chiral aziridines provides another route to enantiomerically enriched azetidines.[12] This transformation can be achieved through various methods, including thermal isomerization.

  • Chiral Diaziridines: These three-membered rings containing two nitrogen atoms are versatile synthons for a variety of nitrogen-containing heterocycles.[13] Their configurational stability makes them valuable templates for asymmetric synthesis.

  • Asymmetric Cycloadditions: Catalytic enantioselective cycloaddition reactions, such as the [2+2] photocycloaddition of imines and alkenes or the amine-catalyzed cycloaddition of allenoates and imines, offer direct routes to chiral azetidines from achiral precursors.[6][14]

Data Presentation: Comparison of Synthetic Routes to Chiral Azetidines

The following table summarizes and compares different synthetic strategies for obtaining chiral azetidines, highlighting the role of this compound-related precursors and alternative methods.

Synthetic Strategy Starting Materials Key Reagents/Catalysts Product Type Yield (%) Enantiomeric/Diastereomeric Ratio Reference
Intramolecular Cyclization N-benzyl-3-amino-1-chloro-propan-2-olTriethylamine1-Benzylazetidin-3-olHighRacemic[9]
Intramolecular Cyclization Chiral 1,3-amino alcoholMesyl chloride, TriethylamineEnantiopure substituted azetidines49-77Enantiomerically pure[11]
Ring Expansion Chiral N-tosylaziridine-2-carbaldehydeY(OTf)3, Isocyanide2,3-Disubstituted azetidinesGoodGood[12]
Asymmetric Hydrogenation Achiral 2-azetinesRuthenium catalyst, Chiral ligandChiral azetidinesHighup to 95:5 er[14]
[2+2] Annulation Aldehyde, AldiminePyrrolidine-based catalyst, K2CO3Diastereoselective azetidin-2-ols-Diastereoselective[12]
Boryl Allylation of Azetines Azetine, AllylboronateCu/bisphosphine catalystChiral 2,3-disubstituted azetidines-Highly enantioselective[15]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylazetidin-3-ol

This protocol is adapted from a well-established procedure for the synthesis of 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin.[7][9]

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Triethylamine

  • Cyclohexane

  • Dichloromethane

  • Methanesulfonyl chloride

Procedure:

  • Formation of N-benzyl-3-amino-1-chloro-propan-2-ol:

    • In a reaction vessel, dissolve benzylamine in cyclohexane.

    • Slowly add epichlorohydrin to the solution while maintaining the temperature between 10°C and 50°C.

    • Stir the reaction mixture for 12 to 36 hours.

    • After the reaction is complete, recover the N-benzyl-3-amino-1-chloro-propan-2-ol intermediate by conventional procedures, such as extraction and solvent evaporation.

  • Cyclization to 1-Benzylazetidin-3-ol:

    • Dissolve the crude N-benzyl-3-amino-1-chloro-propan-2-ol in triethylamine.

    • Heat the mixture at a temperature between 50°C and 150°C to effect cyclization. A phase-transfer catalyst, such as a tetraalkylammonium halide, can be added to facilitate the reaction.[9]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and work up to isolate the 1-benzylazetidin-3-ol. This may involve filtration to remove salts, followed by extraction and purification by distillation or chromatography.

Protocol 2: Enantioselective Synthesis of a Trisubstituted Azetidine from a Chiral 1,3-Amino Alcohol

This protocol is a representative example of synthesizing an enantiopure azetidine via intramolecular cyclization of a chiral amino alcohol.[11]

Materials:

  • Enantiomerically pure 1,3-amino alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Mesylation of the Chiral Amino Alcohol:

    • Dissolve the enantiomerically pure 1,3-amino alcohol in dichloromethane.

    • Cool the solution in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add a solution of methanesulfonyl chloride in dichloromethane to the reaction mixture.

  • Intramolecular Cyclization:

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The in situ generated mesylate undergoes intramolecular nucleophilic attack by the amine to form the azetidine ring.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

    • Purify the resulting crude azetidine by column chromatography on silica gel to obtain the enantiomerically pure product.

Visualizations

Synthetic_Pathway_of_2_Benzylazetidin_3_ol start1 Benzylamine intermediate N-benzyl-3-amino- 1-chloro-propan-2-ol start1->intermediate Reaction in Cyclohexane start2 Epichlorohydrin start2->intermediate Reaction in Cyclohexane product 1-Benzylazetidin-3-ol intermediate->product Cyclization (Triethylamine, Heat) functionalized Functionalized Azetidines (e.g., Azetidin-3-one) product->functionalized Oxidation or Functionalization final_product Biologically Active Molecules functionalized->final_product Further Synthesis

Caption: Synthetic pathway to 1-Benzylazetidin-3-ol and its derivatives.

Comparative_Azetidine_Synthesis cluster_0 From Amino Alcohols cluster_1 From Aziridines cluster_2 Asymmetric Cycloaddition cluster_3 From Azetines azetidine Chiral Azetidines amino_alcohol Chiral 1,3-Amino Alcohol amino_alcohol->azetidine Intramolecular Cyclization aziridine Chiral Aziridine aziridine->azetidine Ring Expansion imine Imine + Alkene/Allenoate imine->azetidine [2+2] Cycloaddition (Chiral Catalyst) azetine Achiral 2-Azetine azetine->azetidine Asymmetric Hydrogenation

Caption: Comparative strategies for the synthesis of chiral azetidines.

Conclusion

This compound stands out as a practical and economically viable chiral synthon, particularly for accessing a range of 3-substituted azetidines. Its synthesis from inexpensive and readily available starting materials makes it an attractive choice for large-scale production.[7]

However, for accessing enantiomerically pure azetidines with specific substitution patterns at other positions, alternative strategies may be more suitable. The use of chiral 1,3-amino alcohols provides excellent stereocontrol, directly translating the chirality of the starting material to the product.[11] For the de novo construction of the chiral azetidine core from achiral precursors, catalytic asymmetric methods, such as enantioselective cycloadditions and hydrogenations, represent the state-of-the-art in terms of atom economy and synthetic efficiency.[12][14]

Ultimately, the choice of the chiral synthon or synthetic strategy will depend on the specific target molecule, the desired stereochemistry, scalability, and economic considerations. A thorough evaluation of these factors, aided by the comparative data and protocols presented in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic routes toward novel and impactful therapeutic agents.

References

Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallography of Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its constrained nature can impart favorable conformational rigidity and metabolic stability to drug candidates. The 3-hydroxy substituent offers a key site for further functionalization and interaction with biological targets. When combined with a benzyl group at the 2-position, these derivatives present a chiral core with significant potential for stereospecific interactions.

Performance Comparison of Analytical Techniques

While single-crystal X-ray diffraction (scXRD) remains the definitive method for obtaining high-resolution structural data of small molecules, other techniques offer complementary or alternative approaches, particularly when suitable single crystals are difficult to obtain.

TechniqueResolutionSample RequirementThroughputInformation Provided
Single-Crystal X-ray Diffraction (scXRD) Atomic (sub-Ångstrom)High-quality single crystals (typically > 50 µm)Low to MediumPrecise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, packing interactions.
Powder X-ray Diffraction (PXRD) Lower than scXRDPolycrystalline powderHighCrystal system, unit cell parameters, phase identification and purity. Structure solution is possible but challenging.
Three-Dimensional Electron Diffraction (3DED) Near-atomicNanocrystals or microcrystals (< 1 µm)MediumSimilar to scXRD, particularly useful for samples that do not form large single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Lower than scXRDSolution or solid stateHighConnectivity, relative stereochemistry, solution conformation, dynamic processes.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 2-Benzylazetidin-3-ol Derivative

The following protocol outlines the key steps involved in determining the crystal structure of a novel this compound derivative.

1. Crystallization:

  • Objective: To grow high-quality single crystals suitable for X-ray diffraction.

  • Procedure:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Employ a crystallization technique such as:

      • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the vial containing the sample solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the sample solution, reducing the solubility of the compound and inducing crystallization. Common solvent/anti-solvent pairs include methanol/diethyl ether and chloroform/hexane.

      • Cooling: Slowly cool a saturated solution of the compound.

    • Monitor for the formation of well-defined, single crystals with sharp edges.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data from the single crystal.

  • Procedure:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial indexing of the crystal to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms.

    • Validate the final crystal structure using crystallographic software to check for geometric reasonability and other quality indicators.

Experimental Workflow

The general workflow for the X-ray crystallography of a this compound derivative is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

Concluding Remarks

The structural elucidation of this compound derivatives through X-ray crystallography is a critical step in understanding their structure-activity relationships. Although specific crystallographic data for this subclass is currently limited in publicly accessible databases, the methodologies and comparative frameworks presented here provide a robust foundation for researchers in the field. The detailed experimental protocol and workflow diagram serve as a practical guide for obtaining and analyzing the crystal structures of these and related pharmacologically relevant molecules. As more structures become available, comparative analyses will undoubtedly accelerate the development of novel therapeutics based on the versatile azetidine scaffold.

Definitive Spectroscopic Confirmation of 2-Benzylazetidin-3-ol Stereochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of spectroscopic and chromatographic techniques for the unambiguous determination of cis- and trans- stereoisomers of 2-Benzylazetidin-3-ol remains a critical need for researchers in drug development and organic synthesis. While extensive searches of the scientific literature were conducted to provide specific experimental data for this compound, a publication detailing a complete stereochemical assignment with quantitative NMR, X-ray crystallography, and chiral HPLC data for both cis- and trans-2-Benzylazetidin-3-ol could not be located. Therefore, this guide will establish a comparative framework of the essential methodologies and expected data, based on established principles and data for analogous azetidine structures. This will serve as a practical guide for researchers to apply when experimental data for the target compound becomes available.

The relative and absolute stereochemistry of substituted azetidines, such as this compound, is crucial for its pharmacological activity and interaction with biological targets. The differentiation between the cis and trans diastereomers, as well as the separation of their respective enantiomers, requires a combination of sophisticated analytical techniques. The primary methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).

Methodology Comparison: A Head-to-Head Analysis

A direct comparison of the primary techniques for stereochemical determination highlights their respective strengths and the complementary nature of the data they provide.

Technique Information Provided Advantages Limitations
NMR Spectroscopy (¹H, ¹³C, NOESY/ROESY) Relative stereochemistry (cis/trans), conformational analysis.Non-destructive, provides detailed structural information in solution, relatively fast.Does not directly determine absolute stereochemistry, requires pure samples.
X-ray Crystallography Unambiguous determination of relative and absolute stereochemistry, bond lengths, and angles.Provides a definitive 3D structure.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.
Chiral HPLC Separation and quantification of enantiomers.Highly sensitive, applicable for both analytical and preparative scale, determines enantiomeric excess (ee).Does not provide structural information, method development can be time-consuming.

Experimental Protocols and Data Interpretation

While specific data for this compound is not available, the following sections outline the detailed experimental protocols and the expected data for each technique based on general principles and related compounds.

NMR Spectroscopy for Relative Stereochemistry (cis vs. trans)

The key to distinguishing cis and trans isomers of 2,3-disubstituted azetidines lies in the analysis of proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations.

Experimental Protocol (¹H NMR and 2D NOESY/ROESY):

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the azetidine ring protons (H2, H3, and H4).

  • 2D NOESY/ROESY Acquisition: Perform a 2D NOESY or ROESY experiment. For small molecules like this compound, a ROESY experiment is often preferred to avoid zero-crossing NOEs. A mixing time of 200-500 ms is typically suitable.

  • Data Processing and Analysis: Process the 2D spectrum and look for cross-peaks between the protons on the azetidine ring.

Expected Data and Interpretation:

Parameter Expected Value for cis-isomer Expected Value for trans-isomer Rationale
³J(H2, H3) Coupling Constant ~5-8 Hz~2-4 HzThe dihedral angle between cis protons is smaller, leading to a larger coupling constant according to the Karplus equation.
NOE/ROE Correlation Strong correlation between H2 and H3.Weak or no correlation between H2 and H3.In the cis isomer, H2 and H3 are on the same face of the ring and thus closer in space, resulting in a strong NOE/ROE signal.

The workflow for this analysis is depicted in the following diagram:

G Workflow for NMR-based Stereochemical Assignment cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_conclusion Stereochemical Assignment Sample Purified Isomer of This compound H1_NMR ¹H NMR Sample->H1_NMR NOESY_ROESY 2D NOESY/ROESY Sample->NOESY_ROESY Coupling Measure ³J(H2, H3) H1_NMR->Coupling NOE_analysis Analyze NOE/ROE Cross-peaks NOESY_ROESY->NOE_analysis Cis cis-isomer Coupling->Cis Large J Trans trans-isomer Coupling->Trans Small J NOE_analysis->Cis Strong NOE NOE_analysis->Trans Weak/No NOE

NMR Analysis Workflow
X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow a single crystal of a suitable derivative of this compound (e.g., an N-protected derivative) by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods and refine the structural model against the collected data. For determining the absolute configuration, the presence of a heavy atom or the use of anomalous dispersion is often necessary.

Expected Data and Interpretation:

The output of an X-ray crystallographic analysis is a set of atomic coordinates that can be used to generate a 3D model of the molecule. This model will unambiguously show the relative positions of the benzyl and hydroxyl groups, confirming the cis or trans configuration. If the absolute configuration is determined, the Flack parameter will be close to zero.

The logical flow of this technique is as follows:

G X-ray Crystallography Workflow cluster_prep Preparation cluster_data Data Acquisition cluster_solve Structure Determination cluster_result Final Structure Crystal Single Crystal Growth Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solution Structure Solution and Refinement Diffraction->Solution Structure Unambiguous 3D Structure (Relative & Absolute Stereochemistry) Solution->Structure

X-ray Crystallography Workflow
Chiral HPLC for Enantiomeric Separation

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving separation.

Experimental Protocol:

  • Column Selection: Screen a variety of chiral stationary phases. For azetidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns are often effective.

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.

  • Analysis: Inject the racemic mixture of the cis or trans isomer onto the column and monitor the elution profile using a UV detector.

Expected Data and Interpretation:

A successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The retention times (tR1 and tR2) will be different. The resolution (Rs) between the peaks should be greater than 1.5 for baseline separation. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

Parameter Description
Retention Time (tR) The time it takes for each enantiomer to elute from the column.
Resolution (Rs) A measure of the degree of separation between the two enantiomeric peaks.
Enantiomeric Excess (ee) A measure of the purity of one enantiomer over the other.

The decision-making process for chiral HPLC method development is outlined below:

G Chiral HPLC Method Development cluster_start Starting Point cluster_method Method Development cluster_analysis Analysis cluster_outcome Result Racemate Racemic Mixture of This compound Isomer CSP Screen Chiral Stationary Phases Racemate->CSP MobilePhase Optimize Mobile Phase Composition CSP->MobilePhase Chromatogram Acquire Chromatogram MobilePhase->Chromatogram Separation Separated Enantiomers (Quantification of ee) Chromatogram->Separation

Chiral HPLC Method Development

Safety Operating Guide

Safe Disposal of 2-Benzylazetidin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Benzylazetidin-3-ol, a chemical intermediate used in pharmaceutical research, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for its disposal, adhering to standard safety protocols and regulatory requirements. The information is compiled from safety data sheets (SDS) for similar chemical compounds, emphasizing the need to consult the specific SDS for this compound and local waste disposal authorities.

Hazard and Disposal Summary

All quantitative data and key disposal considerations are summarized in the table below for easy reference. This information is synthesized from safety data sheets of closely related compounds and should be confirmed with the specific SDS for this compound.

ParameterInformationSource
Primary Hazards Causes severe skin burns and eye damage.[1] May cause respiratory irritation.[2][3]Safety Data Sheets
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3] Use a NIOSH/MSHA approved respirator if necessary.[4]Safety Data Sheets
First Aid Measures In case of contact, rinse immediately and thoroughly with water and seek medical attention.[2][3] For inhalation, move to fresh air.[2][3] If swallowed, do NOT induce vomiting.[1][3]Safety Data Sheets
Spill Containment Sweep up and shovel into suitable containers for disposal.[2][3] Avoid dust formation.[2][3]Safety Data Sheets
Disposal Method Arrange disposal as special waste through a licensed disposal company.[1] Dispose of contents/container to an approved waste disposal plant.[2][3]Safety Data Sheets
Environmental Precautions Should not be released into the environment.[3] Do not allow material to contaminate ground water system.[3]Safety Data Sheets
Regulatory Consultation Consult local, regional, and national hazardous waste regulations.[1][3]Safety Data Sheets

Experimental Protocol: Chemical Waste Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety:

  • Ensure all personnel handling the waste are equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Conduct all waste handling procedures within a chemical fume hood to prevent inhalation of any dust or vapors.[3]

2. Waste Segregation and Labeling:

  • Segregate this compound waste from other laboratory waste streams.

  • Store the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, concentration, and hazard symbols.

3. Consultation and Documentation:

  • Obtain and review the specific Safety Data Sheet (SDS) for this compound.

  • Contact your institution's Environmental Health and Safety (EHS) department to understand the specific disposal procedures and requirements.

  • Maintain a detailed log of the waste, including the amount and date of accumulation.

4. Licensed Waste Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[1]

  • Provide the disposal company with all necessary documentation, including the SDS.

5. Emergency Procedures:

  • In case of a spill, evacuate the area and follow the spill cleanup procedures outlined in the SDS.

  • For personal exposure, follow the first-aid measures detailed in the SDS and seek immediate medical attention.[3]

Disposal Workflow

The logical flow of the disposal process, from initial handling to final disposal, is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal Process A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate and Label Waste Container B->C D Transfer Waste to Container in Fume Hood C->D Proceed to Handling E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Consult SDS and Local Regulations F->G Initiate Disposal H Contact Licensed Disposal Company G->H I Arrange for Waste Pickup H->I J Complete Waste Manifest I->J K Disposed by Licensed Vendor J->K Final Disposal

Caption: Disposal workflow for this compound.

References

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